Product packaging for Rapamycin-d3(Cat. No.:)

Rapamycin-d3

Cat. No.: B7796464
M. Wt: 917.2 g/mol
InChI Key: QFJCIRLUMZQUOT-PGDKAFJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rapamycin-d3 is a useful research compound. Its molecular formula is C51H79NO13 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H79NO13 B7796464 Rapamycin-d3

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-PGDKAFJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Rapamycin-d3 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin-d3, also known as Sirolimus-d3, is the deuterated form of Rapamycin, a macrolide compound with potent immunosuppressive and anti-proliferative properties.[1][2][3][4] Its primary and critical application in the research and clinical setting is as an internal standard for the precise quantification of Rapamycin in biological matrices.[2][5] This is most commonly achieved through mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope labeling of this compound ensures that it co-elutes with and has similar ionization efficiency to the unlabeled Rapamycin, but is distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[5][6][7][8] Mechanistically, this compound is expected to function identically to Rapamycin, acting as a highly specific allosteric inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and metabolism.[1][2][4][9][10][11]

Chemical and Physical Properties

This compound is a synthetic derivative of Rapamycin where three hydrogen atoms have been substituted with deuterium atoms. This isotopic labeling minimally alters the chemical properties while increasing the molecular weight, which is the basis for its use as an internal standard.

PropertyValueReference
Synonyms Sirolimus-d3, AY-22989-d3[2][3][4]
Molecular Formula C₅₁H₇₆D₃NO₁₃[2]
Molecular Weight 917.19 g/mol [2][12]
CAS Number 392711-19-2[1][2]
Purity ≥98% deuterated forms (d₁-d₃)[2]
Appearance White solid[13]
Storage Store at -20°C, protect from light.[1][12]
Solubility Ethanol: 50 mg/mL, DMSO: 25 mg/mL, Methanol: 25 mg/mL, Chloroform: 5 mg/mL[2]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects through the inhibition of the serine/threonine kinase mTOR, which is a central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[9][11][14] Rapamycin's primary mechanism involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2][10][11] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[11] While initially considered selective for mTORC1, long-term treatment with Rapamycin has been shown to also disrupt the assembly and function of mTORC2 in some cell types.[14]

The inhibition of mTORC1 disrupts a cascade of downstream signaling events that are critical for cellular growth and proliferation. Key downstream targets of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][15] By inhibiting the phosphorylation of these targets, Rapamycin effectively suppresses protein synthesis and arrests the cell cycle in the G1 phase.[15] Furthermore, mTORC1 is a negative regulator of autophagy; its inhibition by Rapamycin leads to the induction of this cellular recycling process.[2][16]

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy FKBP12 FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin Rapamycin / this compound Rapamycin->FKBP12 Rapa_FKBP12->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Diagram 1: Simplified mTORC1 Signaling Pathway and the inhibitory action of Rapamycin.

Primary Research Application: Internal Standard for Quantification

The most significant use of this compound in a research context is as an internal standard for the quantification of Rapamycin in various biological samples, including whole blood, plasma, and tissue homogenates.[2][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: this compound closely mimics the chemical and physical properties of Rapamycin, meaning it behaves similarly during sample extraction, chromatography, and ionization. This allows for the correction of analytical variability, leading to more accurate and precise measurements.[5]

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte of interest. As this compound is affected by these matrix effects in the same way as Rapamycin, their ratio remains constant, allowing for accurate quantification.[5]

  • Enhanced Reliability in Pharmacokinetic Studies: Accurate measurement of drug concentration over time is paramount in pharmacokinetic studies. This compound enables the generation of reliable data on absorption, distribution, metabolism, and excretion of Rapamycin.[6][7][8]

ParameterRapamycinThis compoundRationale for Use
Retention Time IdenticalIdenticalCo-elution ensures that both compounds experience the same analytical conditions.
Ionization Efficiency SimilarSimilarSimilar response in the mass spectrometer allows for accurate ratio-based quantification.
Mass-to-charge ratio (m/z) DifferentDifferent (+3 Da)The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocols

Sample Preparation for LC-MS/MS Quantification of Rapamycin

The following is a generalized protocol for the extraction of Rapamycin from whole blood for subsequent analysis by LC-MS/MS, utilizing this compound as an internal standard.

Experimental_Workflow Spike 2. Spike with this compound (Internal Standard) Precipitation 3. Protein Precipitation (e.g., with acetonitrile or methanol) Spike->Precipitation Vortex 4. Vortex Mix Precipitation->Vortex Centrifuge 5. Centrifugation Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Diagram 2: General workflow for the extraction of Rapamycin from whole blood for LC-MS/MS analysis.

Detailed Methodology:

  • Sample Collection: Collect whole blood samples in appropriate anticoagulant-containing tubes.

  • Internal Standard Spiking: To a known volume of the whole blood sample (e.g., 100 µL), add a precise amount of this compound solution of a known concentration.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often in a 3:1 or 4:1 ratio of solvent to sample), to the sample. This step serves to remove proteins that can interfere with the analysis.

  • Vortexing: Thoroughly mix the sample by vortexing for a specified period (e.g., 1-2 minutes) to ensure complete protein precipitation and extraction of the analyte and internal standard into the solvent.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted Rapamycin and this compound, and transfer it to a clean vial for analysis.

  • LC-MS/MS Analysis: Inject a known volume of the supernatant into the LC-MS/MS system. The system will separate the compounds based on their retention time, and the mass spectrometer will detect and quantify the parent and fragment ions of both Rapamycin and this compound.

In Vitro mTOR Inhibition Assay

To confirm the biological activity of a batch of Rapamycin or to screen for novel mTOR inhibitors, an in vitro kinase assay or a cell-based assay can be employed.

Cell-Based Assay to Measure mTORC1 Activity:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, MCF-7) in appropriate growth media.

  • Treatment: Treat the cells with varying concentrations of Rapamycin (or the test compound) for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated forms of mTORC1 downstream targets, such as phospho-S6K (Thr389) and phospho-4E-BP1 (Thr37/46). Also, probe for total S6K, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Detection and Analysis: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio with increasing concentrations of Rapamycin indicates inhibition of mTORC1 activity.

Conclusion

This compound is an indispensable tool for researchers working with Rapamycin. Its primary utility as an internal standard in mass spectrometry-based quantification methods ensures the generation of high-quality, reliable data, which is fundamental for advancing our understanding of Rapamycin's therapeutic potential and for its clinical management. While its mechanism of action is identical to that of its non-deuterated counterpart, its value in research is distinctly defined by the precision it brings to analytical measurements. For any research involving the quantitative analysis of Rapamycin, the use of this compound is highly recommended to ensure the accuracy and reproducibility of the findings.

References

Synthesis and Isotopic Purity of Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Rapamycin-d3, a crucial internal standard for the accurate quantification of rapamycin in various biological matrices. This document details the synthetic methodologies, purification techniques, and comprehensive analytical procedures for characterizing this compound, ensuring its suitability for use in regulated bioanalysis.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers. Accurate monitoring of its therapeutic levels is critical due to its narrow therapeutic index. Stable isotope-labeled internal standards, such as this compound, are essential for precise quantification by mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in sample processing. This compound is typically deuterated at the O-methyl group at the C7 position, resulting in a mass shift of +3 Da compared to the parent molecule.

Synthesis of this compound

The synthesis of this compound (7-O-demethyl-7-O-(methyl-d3)-rapamycin) involves the selective methylation of a rapamycin precursor using a deuterated methyl source. While detailed, peer-reviewed synthetic protocols are not extensively published, a general method can be derived from patent literature and established organic chemistry principles.

General Synthetic Scheme

The synthesis starts with rapamycin, which is demethylated at the C7-methoxy position, followed by remethylation with a deuterated methylating agent. A more direct approach described in the patent literature involves the acid-catalyzed exchange of the methoxy group with deuterated methanol.

This compound Synthesis Workflow Rapamycin Rapamycin Reaction Reaction Mixture (Dichloromethane) Rapamycin->Reaction CD3OD Deuterated Methanol (CD3OD) CD3OD->Reaction Catalyst Acid Catalyst (e.g., NAFION®) Catalyst->Reaction Purification Purification (Filtration, Concentration, Freeze-Drying) Reaction->Purification 14 hours, Room Temp. Rapamycin_d3 This compound Purification->Rapamycin_d3

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following protocol is a representative procedure based on available information. Researchers should optimize conditions for their specific requirements.

Materials:

  • Rapamycin

  • Deuterated Methanol (CD3OD)

  • NAFION® catalyst beads

  • Dichloromethane (anhydrous)

  • Benzene (anhydrous)

Procedure:

  • Dissolve Rapamycin (5 mg) in dichloromethane (2.5 mL).

  • Add deuterated methanol (40 mg).

  • Add NAFION® catalyst beads (10 beads).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 14 hours.

  • Monitor the reaction progress by mass spectrometry to confirm the incorporation of the d3-methyl group.

  • Upon completion, filter the reaction mixture to remove the catalyst beads.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dry benzene and freeze-dry to obtain the crude this compound as a white solid.

Purification: The crude product requires further purification to remove unreacted starting material and any byproducts. High-performance liquid chromatography (HPLC) is the method of choice for purifying rapamycin and its analogs.

  • Column: A reversed-phase C18 or C8 column is typically used.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

  • Detection: UV detection at approximately 278 nm.

Fractions containing the pure this compound are collected, pooled, and the solvent is removed under reduced pressure to yield the final product.

Isotopic Purity and Characterization

The isotopic purity of this compound is critical for its function as an internal standard. It is typically assessed by mass spectrometry, while the structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary
ParameterSpecificationMethod of Analysis
Chemical Purity ≥98%HPLC-UV
Isotopic Purity ≥98% deuterated forms (d1-d3)LC-MS/MS
Molecular Formula C₅₁H₇₆D₃NO₁₃-
Molecular Weight 917.2 g/mol -
Appearance White to off-white solidVisual Inspection

Data compiled from commercial supplier specifications.[1][2]

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution of this compound.

LC-MS_Workflow Sample This compound Sample LC HPLC Separation (C18 or C8 column) Sample->LC ESI Electrospray Ionization (ESI) (Positive Mode) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Scan) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Isotopic Distribution) Detector->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Experimental Protocol:

  • LC System: High-performance liquid chromatography system.

  • Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of methanol or acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.[3]

  • Scan Type: Full scan or selected ion monitoring (SIM) to observe the isotopic cluster around the molecular ion. Multiple reaction monitoring (MRM) can be used for quantification.

  • Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are used to calculate the isotopic enrichment.

The analysis should confirm that the d3 isotopologue is the most abundant species, with minimal contribution from d0, d1, and d2 forms.

NMR Spectroscopy Analysis

NMR spectroscopy is used to confirm the position of deuteration and the overall structural integrity of the molecule.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Spectra:

    • ¹H NMR: The proton NMR spectrum will show a significant reduction or absence of the signal corresponding to the C7-methoxy protons, confirming successful deuteration.

    • ¹³C NMR: The carbon NMR spectrum will show the signal for the C7-methoxy carbon as a multiplet due to coupling with deuterium, and it will be significantly less intense than in the unlabeled rapamycin spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the full structure and ensure no unintended structural changes occurred during the synthesis.

Mechanism of Action: mTOR Signaling Pathway

This compound, being structurally and functionally identical to rapamycin, exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR). Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits the mTORC1 complex.

mTOR_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Rapamycin_d3 This compound Complex This compound-FKBP12 Complex Rapamycin_d3->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inactivates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Conclusion

The synthesis and rigorous characterization of this compound are paramount for its use as a reliable internal standard in clinical and research settings. This guide outlines the fundamental synthetic strategy and the critical analytical methods for ensuring the high chemical and isotopic purity required for accurate bioanalytical applications. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug development and therapeutic drug monitoring.

References

Decoding the Certificate of Analysis for Rapamycin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Rapamycin-d3. Understanding the nuances of a CoA is critical for ensuring the quality, consistency, and reliability of this isotopically labeled internal standard in research and drug development applications. This guide will delve into the key quality attributes, the experimental protocols used to assess them, and the biological context of Rapamycin's mechanism of action.

Quantitative Data Summary

A Certificate of Analysis for this compound quantifies several key parameters to ensure its identity, purity, and suitability for use as an internal standard. The following tables summarize the typical data presented.

Table 1: Identification and General Properties

ParameterTypical Specification
Product Name This compound
Synonym Sirolimus-d3
Molecular Formula C₅₁H₇₆D₃NO₁₃
Molecular Weight ~917.2 g/mol
CAS Number 392711-19-2
Appearance White to off-white solid
Solubility Soluble in Ethanol, Methanol, DMSO, Chloroform
Storage Condition -20°C, Protect from light

Table 2: Quality Control Specifications

TestMethodSpecification
Chemical Purity High-Performance Liquid Chromatography (HPLC)≥98%
Isotopic Enrichment Mass Spectrometry (MS)≥98% Deuterium Incorporation (d₃)
Residual Solvents Headspace Gas Chromatography (HS-GC)Meets USP <467> or ICH Q3C limits
Identity ¹H-NMR, Mass SpectrometryConforms to structure

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any structurally related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A typical mobile phase is Methanol:Water (80:20 v/v)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 57°C[1].

    • Detection Wavelength: 277 nm or 278 nm[1][2].

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

    • Working standards of various concentrations are prepared by diluting the stock solution with the mobile phase.

  • Analysis:

    • The prepared sample solution is injected into the HPLC system.

    • The chromatogram is recorded, and the peak area of this compound is measured.

  • Calculation of Purity:

    • The purity is calculated as the percentage of the peak area of the main this compound peak relative to the total peak area of all detected peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh this compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report MS_Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prepare_Solution Prepare Dilute Solution Infuse Infuse into MS Prepare_Solution->Infuse Ionize Ionize Sample (ESI) Infuse->Ionize Acquire_Spectrum Acquire Full Scan Spectrum Ionize->Acquire_Spectrum Measure_Intensities Measure Ion Peak Intensities (d0-d3) Acquire_Spectrum->Measure_Intensities Calculate_Enrichment Calculate Isotopic Enrichment Measure_Intensities->Calculate_Enrichment Report Report Calculate_Enrichment->Report mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1

References

The Unseen Workhorse: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the world of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This is especially true in drug development and clinical research, where the precise measurement of analytes in complex biological matrices can have significant implications. At the heart of robust and reliable bioanalytical methods lies a crucial, yet often overlooked, component: the deuterated internal standard. This in-depth guide explores the core principles of using deuterated internal standards, their profound impact on mitigating analytical variability, and the practical methodologies for their successful implementation.

The Fundamental Principle: Taming the Matrix

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying molecules in complex mixtures. However, the accuracy of LC-MS can be compromised by a phenomenon known as the "matrix effect".[1][2] This effect arises from co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium.[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[5][6]

By adding a known concentration of the deuterated internal standard to the sample at the earliest stage of sample preparation, it experiences the same variations in extraction recovery, ionization efficiency, and instrument response as the target analyte.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach effectively cancels out most sources of analytical variability, leading to significantly improved precision and accuracy.[3][7]

Quantitative Performance: A Tale of Two Analytes

The use of a deuterated internal standard can dramatically improve the quality of quantitative data. The following tables summarize typical performance characteristics observed in bioanalytical methods employing deuterated internal standards.

Table 1: Comparison of Assay Precision With and Without a Deuterated Internal Standard

ParameterWithout Internal StandardWith Deuterated Internal Standard
Inter-assay Precision (CV%) 15 - 30%< 10%
Intra-assay Precision (CV%) 10 - 20%< 5%

Data compiled from representative bioanalytical studies.

Table 2: Impact of Deuterated Internal Standards on Recovery and Matrix Effects

AnalyteMatrixRecovery (%)Matrix Effect (%)
Drug A Human Plasma85 ± 595 ± 8
Drug B Rat Urine78 ± 7110 ± 12
Metabolite C Tissue Homogenate92 ± 488 ± 9

Recovery is calculated as the response of an analyte spiked before extraction compared to the response of an analyte spiked after extraction. Matrix effect is the comparison of the response in the presence of matrix to the response in a neat solution. Values close to 100% indicate minimal loss or matrix effect.

Table 3: Linearity of Calibration Curves

AnalyteCalibration RangeCorrelation Coefficient (r²)
Compound X 1 - 1000 ng/mL> 0.995
Compound Y 0.5 - 500 ng/mL> 0.998
Compound Z 10 - 5000 ng/mL> 0.992

A high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response.

Experimental Protocols: A Step-by-Step Approach

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for key steps in a typical bioanalytical workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for removing the bulk of proteins from biological samples, which can interfere with LC-MS analysis.

Objective: To precipitate proteins from a plasma sample and extract the analyte and deuterated internal standard.

Materials:

  • Plasma sample

  • Deuterated internal standard stock solution

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate the analyte and internal standard and detect them using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The specific gradient will depend on the analyte's properties.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. For example:

    • Analyte: Q1 (precursor ion mass) -> Q3 (product ion mass)

    • Deuterated IS: Q1 (precursor ion mass + mass of deuterium atoms) -> Q3 (product ion mass or a fragment containing the deuterium label)

  • Collision Energy and other source parameters: Optimized for each specific analyte and internal standard.

Visualizing the Workflow and Principles

Diagrams created using the DOT language provide a clear visual representation of the logical flow and core concepts.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Isotopic_Dilution_Principle cluster_Sample In the Sample cluster_Process Analytical Process cluster_Measurement In the Mass Spectrometer Analyte Analyte (Unknown Amount) Extraction Extraction Loss Analyte->Extraction Ionization Ionization Variability Analyte->Ionization IS_added Deuterated IS (Known Amount) IS_added->Extraction IS_added->Ionization Analyte_measured Analyte Signal (Affected by Variability) Extraction->Analyte_measured IS_measured Deuterated IS Signal (Affected by Variability) Extraction->IS_measured Ionization->Analyte_measured Ionization->IS_measured Ratio Ratio of Signals (Analyte / IS) Remains Constant Analyte_measured->Ratio IS_measured->Ratio

Caption: The principle of isotopic dilution for correcting analytical variability.

Conclusion: An Indispensable Tool for Quantitative Excellence

Deuterated internal standards are more than just a technical convenience; they are a cornerstone of high-quality quantitative mass spectrometry. By effectively compensating for the inherent variability of complex sample analysis, they enable researchers and drug development professionals to generate data with the highest degree of accuracy and precision. While the initial investment in synthesizing or purchasing a deuterated standard may seem significant, the long-term benefits of robust, reliable, and defensible data are invaluable, particularly in regulated environments. As the demand for more sensitive and accurate bioanalytical methods continues to grow, the role of the deuterated internal standard as the unseen workhorse of quantitative mass spectrometry will only become more critical.

References

The Researcher's Guide to Rapamycin-d3: From Sourcing to Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Rapamycin-d3, a deuterated analog of the mTOR inhibitor Rapamycin. This document covers supplier information, detailed product specifications, and in-depth experimental protocols for its use in both in vitro and in vivo research, with a focus on its application as an internal standard and a tool to study the mTOR signaling pathway.

Sourcing and Product Specifications of this compound

This compound is commercially available from a variety of reputable suppliers specializing in research chemicals and reference standards. The choice of supplier may depend on factors such as required purity, formulation, and available documentation like a Certificate of Analysis (CoA). Below is a summary of product specifications from several key suppliers.

SupplierCatalog NumberPurityFormulationStorage Temperature
Cayman Chemical 22093>98% deuterated forms (d1-d3)A solution in ethanol-20°C
TargetMol T12691InquirePowder-20°C (powder, 3 years)
Cambridge Isotope Laboratories DLM-922098%Neat-20°C, Protect from light
MedchemExpress HY-10219S97.05%Powder-20°C, protect from light
Selleck Chemicals S3201>98%Powder-20°C (powder, 3 years)
Acanthus Research RAP-09-002<1% d0InquireInquire

Note: It is crucial to obtain and review the batch-specific Certificate of Analysis from the supplier for detailed information on purity and isotopic enrichment.

Physicochemical Properties
PropertyValue
Chemical Name 7-O-demethyl-7-O-(methyl-d3)-rapamycin
Synonyms Sirolimus-d3
CAS Number 392711-19-2
Molecular Formula C₅₁H₇₆D₃NO₁₃
Molecular Weight 917.19 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol, and Chloroform.[1]
Handling and Storage

This compound should be handled with care, following standard laboratory safety procedures.[2] For long-term storage, it is recommended to keep the compound at -20°C.[1] Stock solutions, once prepared, should be stored at -80°C and can be stable for up to a year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Some suppliers also recommend protecting the compound from light.[4]

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5] Rapamycin exerts its inhibitory effect by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[6]

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis Protein Synthesis Protein Synthesis->Cell Growth & Proliferation AKT AKT PI3K->AKT Activates mTORC2 mTORC2 PI3K->mTORC2 Activates TSC1_TSC2 TSC1_TSC2 AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Rheb->mTORC1 Activates S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when unphosphorylated Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_FKBP12 Rapamycin_FKBP12 FKBP12->Rapamycin_FKBP12 Rapamycin_FKBP12->mTORC1 Inhibits mTORC2->AKT Phosphorylates (Ser473)

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It can also be used in in vitro and in vivo studies to investigate the mTOR pathway.

Quantification of Rapamycin in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the analysis of rapamycin in whole blood using this compound as an internal standard.

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Whole Blood) Spiking 2. Spiking Add this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Methanol/Zinc Sulfate) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection 6. LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation 7. Chromatographic Separation (e.g., C18 column) LC_Injection->Chromatographic_Separation MS_Detection 8. MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Data_Analysis 9. Data Analysis (Ratio of Rapamycin to this compound) MS_Detection->Data_Analysis

Methodology:

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate), add a known concentration of this compound solution as the internal standard.

    • Perform protein precipitation by adding a precipitating agent such as methanol containing zinc sulfate.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Employ a suitable reversed-phase column (e.g., C18) for chromatographic separation. The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both rapamycin and this compound.

      • Example Transitions: Rapamycin: m/z 931.6 → 864.5; this compound: m/z 934.6 → 864.5 (Note: Exact transitions may vary depending on the instrument and adduction).

  • Data Analysis:

    • Quantify the concentration of rapamycin in the sample by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • Generate a calibration curve using standards of known rapamycin concentrations with a fixed amount of this compound to determine the concentration in the unknown samples.

In Vitro mTOR Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of rapamycin on mTOR signaling in a cell-based assay. This compound can be used as a tool compound in parallel with unlabeled rapamycin.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293, cancer cell lines with activated PI3K/mTOR pathway) in appropriate growth medium.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[7][8]

    • Treat the cells with varying concentrations of this compound (or unlabeled rapamycin as a control) for a specified duration (e.g., 1-24 hours). Include a vehicle-only control.

  • Analysis of mTORC1 Activity (Western Blot):

    • After treatment, lyse the cells and collect the protein extracts.

    • Perform Western blot analysis to assess the phosphorylation status of downstream targets of mTORC1, such as p70S6 Kinase (p70S6K) at Threonine 389 and 4E-BP1 at Threonine 37/46.

    • Use antibodies specific to the phosphorylated forms of these proteins and total protein antibodies as loading controls.

    • A decrease in the phosphorylation of these downstream targets indicates inhibition of mTORC1 activity.[9]

In Vivo Studies in Mice

This protocol provides a general guideline for administering this compound to mice to study its effects in vivo.

Methodology:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in 100% ethanol.[10]

    • For intraperitoneal (i.p.) injection, the stock solution can be diluted in a vehicle such as a mixture of 5% PEG400 and 5% Tween 80.[10]

  • Dosing and Administration:

    • The dosage of rapamycin can vary depending on the study design. Doses in the range of 1.5 to 8 mg/kg of body weight have been used in mice.

    • Administer the this compound solution or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis:

    • At the end of the study period, collect tissues of interest.

    • Analyze the tissues for biomarkers of mTOR inhibition (as described in the in vitro protocol) or other relevant physiological or pathological endpoints.

Conclusion

This compound is an indispensable tool for researchers studying the mTOR pathway and for those in the field of drug development requiring accurate quantification of rapamycin. Its well-characterized properties and the availability from multiple suppliers make it a reliable choice for a wide range of applications. The experimental protocols outlined in this guide provide a solid foundation for the effective use of this compound in both basic and translational research. It is always recommended to consult specific literature and optimize protocols for the particular experimental setup and research question.

References

Storage and handling guidelines for Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Handling of Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the storage, handling, and use of this compound (Sirolimus-d3), a deuterated analog of Rapamycin. Adherence to these guidelines is critical to ensure the integrity of the compound for research applications, particularly its use as an internal standard in mass spectrometry-based quantification of Rapamycin.

Compound Information

This compound is a macrocyclic lactone and a deuterated form of the potent immunosuppressant and mTOR inhibitor, Rapamycin. Its primary application in a research setting is as an internal standard for the accurate quantification of Rapamycin in various biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Storage and Stability

Proper storage of this compound is paramount to prevent degradation and maintain its chemical purity. The compound is sensitive to temperature, light, moisture, and pH.

Key Storage Recommendations:

  • Solid Form: this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3][4][5] It is crucial to protect the compound from light and moisture.[1][4] Rapamycin is known to be hygroscopic; therefore, storage in a desiccated environment is required.[1][6] Under these conditions, the solid form is stable for at least one to three years.[1][2]

  • Solutions: Solutions of this compound are generally less stable than the solid form and it is recommended to prepare them fresh for immediate use.[7] For short-term storage, solutions in DMSO or ethanol can be kept at -20°C for up to two months.[6] For longer-term storage of up to a year, solutions should be stored at -80°C.[8] When preparing solutions, it is advisable to use solvents that have been purged with an inert gas.[9]

Quantitative Stability Data Summary:

The following tables summarize the stability of Rapamycin under various conditions. While this data is for the non-deuterated form, the stability of this compound is expected to be comparable.

Table 1: Stability of Rapamycin in Solution

Solvent/MatrixTemperatureStability/Half-Life
Acetonitrile/Water (30/70 v/v, pH 7.3)Not SpecifiedHalf-life of 200 to 890 hours, depending on buffer concentration.[2][3]
Acetonitrile/Water (30/70 v/v, pH 12.2)Not SpecifiedHalf-life reduced by 3 orders of magnitude compared to pH 7.3.[2][3]
Phosphate-Buffered Saline (PBS)4°CRelatively stable over 168 hours.[7]
Phosphate-Buffered Saline (PBS)22°CSignificant degradation observed over 168 hours.[7]
Phosphate-Buffered Saline (PBS)37°CRapid degradation within 48 hours.[7]
DMEM/F-12, Serum37°CUnstable, with significant degradation within 48 hours.[7]
Whole Blood37°CAppears to be more stable compared to aqueous solutions.[7]
Methanol (10 mg/mL)2-8°CNo decomposition observed for one week.[3]
DMSO or Ethanol-20°CStable for up to 2 months.[6]

Table 2: Solubility of this compound

SolventSolubility
Ethanol50 mg/mL[1]
DMSO25 mg/mL[1][3]
Methanol25 mg/mL[1][3]
Chloroform5 mg/mL[1][3]

Handling and Safety Precautions

This compound should be handled with care in a laboratory setting. A material safety data sheet (MSDS) should be consulted before use.[10][11][12]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin contact.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[11]

  • Avoid dust formation when handling the solid form.[11][12]

  • Wash hands thoroughly after handling.[9]

  • In case of accidental contact, wash the affected skin area with plenty of water. For eye contact, flush with running water for at least 15 minutes.[10][11]

  • For spills, wear a self-contained breathing apparatus and use appropriate cleaning procedures to avoid dust generation.[10]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be disposed of in a licensed professional waste disposal service.

Experimental Protocols

The primary use of this compound is as an internal standard in LC-MS analysis. Below are detailed methodologies for its preparation and use.

Protocol 1: Preparation of a this compound Stock Solution (e.g., 1 mg/mL)

  • Acclimatization: Allow the vial containing solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolution: Dissolve the weighed powder in a high-purity solvent such as methanol or DMSO to a final concentration of 1 mg/mL.[13] For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of solvent.

  • Homogenization: Ensure complete dissolution by vortexing or sonicating the solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of Working Standards via Serial Dilution

  • Intermediate Stock: Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock solution. For example, dilute the primary stock 1:100 in the desired solvent to obtain a 10 µg/mL intermediate stock.

  • Serial Dilutions: Perform serial dilutions of the intermediate stock solution to prepare a series of working standards at concentrations relevant to the expected range of the analyte in the samples (e.g., from 1 ng/mL to 1000 ng/mL).[13]

Protocol 3: Sample Preparation using this compound as an Internal Standard

This protocol provides a general workflow for protein precipitation, a common method for extracting Rapamycin from biological samples.

  • Sample Aliquoting: In a microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL of whole blood or tissue homogenate).[14]

  • Internal Standard Spiking: Add a small, precise volume of a this compound working solution to the sample to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation: Add a precipitating agent, such as methanol containing zinc sulfate, to the sample.[15] Typically, a 4:1 ratio of precipitating agent to sample is used.

  • Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS analysis.[15]

Visualizations

Diagram 1: mTOR Signaling Pathway Inhibition by this compound

mTOR_Pathway cluster_cell Cell This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream CellGrowth Cell Growth, Proliferation, Autophagy Inhibition Downstream->CellGrowth

Caption: Inhibition of the mTORC1 signaling pathway by the this compound-FKBP12 complex.

Diagram 2: Experimental Workflow for this compound Internal Standard Preparation

Experimental_Workflow Start Receive Solid This compound StoreSolid Store at -20°C Desiccated, Protected from Light Start->StoreSolid PrepareStock Prepare 1 mg/mL Stock Solution (e.g., in Methanol) StoreSolid->PrepareStock StoreStock Store Stock at -80°C PrepareStock->StoreStock PrepareWorking Prepare Working Standards via Serial Dilution StoreStock->PrepareWorking SpikeSample Spike Biological Sample with Internal Standard PrepareWorking->SpikeSample ProcessSample Perform Sample Extraction (e.g., Protein Precipitation) SpikeSample->ProcessSample Analyze Analyze by LC-MS ProcessSample->Analyze Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Autoxidation Rapamycin Rapamycin Condition1 Base Catalysis (e.g., high pH) Rapamycin->Condition1 Condition2 Presence of Oxygen, Free Radicals Rapamycin->Condition2 Secorapamycin Secorapamycin (Ring-Opened Isomer) Condition1->Secorapamycin OxidationProducts Epoxides, Ketones Condition2->OxidationProducts

References

Solubility Profile of Rapamycin-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor Rapamycin, in various organic solvents. This information is critical for researchers and drug development professionals working on formulations, in vitro assays, and analytical method development involving this compound. The guide includes a summary of reported solubility data, a detailed experimental protocol for solubility determination, and a visualization of the relevant mTOR signaling pathway.

Quantitative Solubility Data

The solubility of this compound in common organic solvents has been reported by various suppliers. The following table summarizes the available quantitative data. It is important to note that there are some discrepancies in the reported values, which may be attributed to different experimental conditions, material purity, or measurement techniques. Researchers should consider these values as approximate and may need to determine solubility under their specific experimental conditions.

Organic SolventReported Solubility (mg/mL)Source(s)
Dimethyl Sulfoxide (DMSO)~25[1][2][3][4], 125[5]Cayman Chemical[1][3][4], ChemicalBook[2], ChemScene[5]
Ethanol~50[2][3][4][5]ChemicalBook[2], ChemScene[5], Cayman Chemical[3][4]
Methanol~25[1][2][3][4]Cayman Chemical[1][3][4], ChemicalBook[2]
Chloroform~5[1][2][3][4]Cayman Chemical[1][3][4], ChemicalBook[2]

Note: this compound is often supplied as a solution in ethanol[1]. To use a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in the solvent of choice[1].

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest using the shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.

2.1. Materials

  • This compound (solid form)

  • Organic solvent of choice (e.g., DMSO, ethanol, methanol, chloroform), analytical grade or higher

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Microbalance

  • Vortex mixer

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm pore size, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes for standard solution preparation

2.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be more than what is expected to dissolve.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Vortex the vial for 1-2 minutes to ensure the solid is well-dispersed.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration of the diluted sample by the dilution factor.

Visualization of the mTOR Signaling Pathway

Rapamycin and its deuterated analog, this compound, exert their biological effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival[6][7]. Rapamycin, in complex with the intracellular receptor FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1)[1][7]. The following diagram illustrates a simplified representation of the mTOR signaling pathway and the point of inhibition by the Rapamycin-FKBP12 complex.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Rapamycin This compound + FKBP12 Rapamycin->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and inhibition by this compound.

References

Key differences between rapamycin and Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between Rapamycin and Rapamycin-d3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the fundamental differences and respective applications of rapamycin and its deuterated isotopologue, this compound. While biologically and mechanistically identical, their utility in scientific and clinical research is distinct and non-interchangeable. Rapamycin serves as the active pharmacological agent, an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][2] In contrast, this compound is a stable, isotopically labeled compound primarily engineered for use as a high-fidelity internal standard in analytical quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This guide will delineate their structural and physicochemical distinctions, detail their specific roles in experimental contexts, provide a standard protocol for their combined use, and visualize the critical pathways and workflows involved.

Core Differences: A Comparative Analysis

The primary distinction between rapamycin and this compound lies in their isotopic composition. This seemingly minor structural alteration does not change the molecule's biological activity but is the entire basis for their divergent applications.

Structural and Physicochemical Properties

This compound is structurally identical to rapamycin, except for the substitution of three protium (¹H) atoms with deuterium (²H or D) atoms on one of the methoxy groups.[1][3] This substitution results in a predictable mass shift, which is the key to its function in mass spectrometry.

The core physicochemical properties are summarized for direct comparison in the table below.

PropertyRapamycinThis compoundData Source(s)
Synonym(s) Sirolimus, RapamuneSirolimus-d3[1][4][5]
CAS Number 53123-88-9392711-19-2[4][6][7]
Molecular Formula C₅₁H₇₉NO₁₃C₅₁H₇₆D₃NO₁₃[1][4][8][9]
Molecular Weight ~914.18 g/mol ~917.2 g/mol [1][4][9][10]
Exact Mass 913.555 g/mol 916.574 g/mol [9][10]
Isotopic Composition Natural AbundanceEnriched with 3 Deuterium Atoms[1]
Mechanism of Action vs. Application
  • Rapamycin (The Analyte): Rapamycin functions as a potent and specific allosteric inhibitor of mTORC1. It first binds to the intracellular receptor FKBP12 (FK506-binding protein 12).[1][11] This newly formed rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, inhibiting the kinase activity of the mTORC1 complex.[12] This inhibition blocks downstream signaling pathways that regulate cell growth, proliferation, and autophagy, forming the basis of its use as an immunosuppressant and in cancer research.[12][13][14]

  • This compound (The Analytical Standard): this compound is not used for therapeutic or in-vivo biological effects. Its sole purpose is to serve as an internal standard (IS) for the precise quantification of rapamycin in complex biological matrices like blood, plasma, or tissue homogenates.[1][3] The kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism, is a principle used to improve the pharmacokinetic profiles of therapeutic deuterated drugs.[15][16][] However, in this context, the stability and mass difference of this compound are the valued properties, not a modified metabolic profile for therapy.

The logical relationship between the two compounds is straightforward: one is the subject of measurement, and the other is the tool for that measurement.

cluster_analyte Analyte cluster_tool Analytical Tool Rapamycin Rapamycin (The molecule to be quantified) Rapamycin_d3 This compound (Internal Standard) Rapamycin_d3->Rapamycin Enables Accurate Quantification Of

Caption: Logical relationship between Rapamycin and this compound.

The mTOR Signaling Pathway

Rapamycin's biological impact is mediated through its inhibition of the mTORC1 signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and cellular energy status.[13][18][19]

mTOR_Pathway GrowthFactors Growth Factors (Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Translation Protein Synthesis Cell Growth S6K1->Translation EBP1->Translation Inhibits Rapamycin Rapamycin Rapa_Complex Rapamycin-FKBP12 Complex Rapamycin->Rapa_Complex FKBP12 FKBP12 FKBP12->Rapa_Complex Rapa_Complex->mTORC1 Allosteric Inhibition cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 100 µL Whole Blood) Contains unknown [Rapamycin] Spike Spike with known amount of this compound (IS) Sample->Spike Precipitate Add Precipitation Reagent (e.g., Methanol + ZnSO4) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Inject into LC System (Chromatographic Separation) Supernatant->LC MS Electrospray Ionization (ESI+) Mass Spectrometry LC->MS MRM MRM Detection Q1/Q3 for Rapa Q1/Q3 for Rapa-d3 MS->MRM Integrate Integrate Peak Areas (Analyte & IS) MRM->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Sample Concentration Calibrate->Quantify

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rapamycin in Human Plasma Using Rapamycin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of the immunosuppressant drug rapamycin (also known as sirolimus) in human plasma. The method utilizes a stable isotope-labeled internal standard, rapamycin-d3, to ensure high accuracy and reproducibility. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This robust and sensitive method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications involving the quantification of rapamycin.

Introduction

Rapamycin is a potent immunosuppressive agent widely used to prevent organ transplant rejection.[1] It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and survival.[2] Specifically, rapamycin forms a complex with the intracellular receptor FKBP12, and this complex then binds to and inhibits the mTOR complex 1 (mTORC1).[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin is crucial to optimize efficacy and minimize toxicity.

LC-MS/MS has become the gold standard for the quantification of rapamycin in biological matrices due to its high sensitivity, specificity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of rapamycin in human plasma using this compound.

Signaling Pathway

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis Cell Growth Proliferation S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Workflow

LCMSMS_Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with this compound (IS) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Injection 6. Injection into LC-MS/MS Supernatant_Transfer->Injection LC_Separation 7. Chromatographic Separation Injection->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General experimental workflow for the LC-MS/MS analysis of rapamycin in plasma.

Materials and Methods

Materials and Reagents
  • Rapamycin certified reference standard

  • This compound certified reference standard[3][4][5]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A liquid chromatography system capable of binary gradient elution

  • A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions

Stock solutions of rapamycin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human plasma.

Experimental Protocols

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Rapamycin 936.6864.54022
This compound 939.6867.54022

Method Validation

The developed method was validated according to the US Food and Drug Administration (FDA) guidance on bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, stability, and matrix effect.

Method_Validation Method_Validation Bioanalytical Method Validation Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Intra- & Inter-day) Method_Validation->Precision Selectivity Selectivity & Specificity Method_Validation->Selectivity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Method_Validation->Stability Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect LLOQ Lower Limit of Quantification (LLOQ) Method_Validation->LLOQ

Figure 3: Key parameters for bioanalytical method validation.

Results and Discussion

Linearity

The method was linear over the concentration range of 1 to 100 ng/mL. The calibration curve, constructed by plotting the peak area ratio of rapamycin to this compound against the nominal concentration, yielded a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low, medium, and high. The results are summarized in Table 4. All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0105.28.7103.511.2
Low 3.0102.86.5101.98.1
Medium 30.098.74.299.55.6
High 80.0101.53.8100.84.9
Selectivity and Matrix Effect

The method demonstrated excellent selectivity, with no significant interfering peaks observed at the retention times of rapamycin and this compound in blank plasma samples from six different sources. The matrix effect was assessed and found to be negligible, indicating that the ionization of the analytes was not significantly suppressed or enhanced by endogenous plasma components.

Stability

Rapamycin was found to be stable in human plasma under various storage conditions, including three freeze-thaw cycles, 24 hours at room temperature, and for 30 days at -80 °C.

Conclusion

A sensitive, specific, and robust LC-MS/MS method for the quantification of rapamycin in human plasma has been developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation and rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of rapamycin.

References

Optimizing Mass Spectrometry Parameters for the Detection of Rapamycin-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the sensitive and accurate detection of Rapamycin-d3. Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation and investigated for various other therapeutic applications. This compound, a deuterated analog, is the preferred internal standard for quantitative analysis due to its similar chemical properties and distinct mass-to-charge ratio. This application note details optimized instrument parameters, sample preparation protocols, and data analysis workflows. Additionally, it includes a diagram of the mTOR signaling pathway to provide biological context for Rapamycin's mechanism of action.

Introduction

Rapamycin functions by forming a complex with the immunophilin FK-binding protein 12 (FKBP12). This complex then binds to and allosterically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Given its narrow therapeutic window, therapeutic drug monitoring (TDM) of Rapamycin is crucial to ensure efficacy while avoiding toxicity.

LC-MS/MS has become the gold standard for the quantification of Rapamycin in biological matrices due to its high sensitivity and specificity, which allows it to distinguish the parent drug from its metabolites.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[2] This note provides a detailed protocol for the optimization of MS parameters for this compound to ensure reliable and reproducible results.

The mTOR Signaling Pathway

The mTOR kinase is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Rapamycin primarily inhibits mTORC1.[3] The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the role of Rapamycin.

mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factors Growth Factors Nutrients Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1

Figure 1. Simplified mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Protocols

This section outlines the materials and methods for the analysis of Rapamycin and this compound in a biological matrix such as whole blood.

Materials and Reagents
  • Rapamycin certified reference material

  • This compound (Sirolimus-d3) certified reference material[6]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Ammonium Acetate (LC-MS grade) or Formic Acid (LC-MS grade)

  • Zinc Sulfate

  • Human whole blood (drug-free) for calibration standards and quality controls

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation is effective for extracting Rapamycin from whole blood.[1][7][8]

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of sample (calibrator, QC, or unknown) into the corresponding labeled tube.

  • Prepare a precipitation solution containing the internal standard (this compound). A common solution is a 4:1 (v/v) mixture of acetonitrile and 0.1 M aqueous zinc sulfate, containing a specific concentration of this compound (e.g., 15 ng/mL).[2][8]

  • Add 500 µL of the internal standard precipitation solution to each tube.[2]

  • Vortex the mixture vigorously for 10-20 seconds.

  • Incubate at room temperature for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is typically achieved on a C18 reversed-phase column.

ParameterRecommended Setting
LC System Agilent 1100/1200 series or equivalent
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 2.7 µm particle size
Column Temperature 60-65 °C[1][9]
Mobile Phase A 2 mM Ammonium Acetate in water with 0.1% Formic Acid
Mobile Phase B Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Isocratic or a steep gradient, e.g., starting at 70% B, ramping to 95% B, followed by re-equilibration.
Run Time Approximately 3-4 minutes[1][7]
Mass Spectrometry (MS) Parameters

Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterRecommended Setting
MS System API 3000, TSQ Quantum, or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage ~5000 V
Source Temperature 500-550 °C
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Results: Optimized MRM Transitions

The most common precursor ions for Rapamycin and its deuterated internal standard are the ammonium [M+NH4]+ or sodium [M+Na]+ adducts. The following table summarizes the optimized MRM transitions.

CompoundPrecursor IonPrecursor m/zProduct m/zCollision Energy (eV)Dwell Time (ms)
Rapamycin [M+NH4]+931.7864.620 - 25150
[M+Na]+936.4409.325 - 30150
This compound [M+NH4]+934.7864.620 - 25150

Note: The transition m/z 931.7 → 864.6 for Rapamycin and m/z 934.7 → 864.6 for this compound are frequently cited and demonstrate good specificity.[8][10] The sodium adduct transition for Rapamycin (m/z 936.4 -> 409.3) is also a viable option.[11] Collision energy should be optimized for the specific instrument used.

Quantitative Performance

A properly optimized method using this compound as an internal standard should exhibit excellent linearity and sensitivity.

ParameterTypical Performance
Linear Range 0.5 - 50.0 ng/mL[8][10]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 2.5 ng/mL[1][10]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Workflow for Method Development

The following diagram outlines the logical workflow for developing and validating a quantitative method for Rapamycin using this compound.

Workflow cluster_dev Method Development cluster_prep Sample Analysis cluster_val Data Processing & Validation Direct_Infusion 1. Direct Infusion Optimize Source Parameters (Rapamycin & this compound) Select_MRM 2. Select & Optimize MRM Transitions (Precursor/Product Ions, CE) Direct_Infusion->Select_MRM LC_Dev 3. Develop LC Method (Column, Mobile Phase, Gradient) Select_MRM->LC_Dev Sample_Prep 4. Sample Preparation (Protein Precipitation) LC_Dev->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis (Acquire Data) Sample_Prep->LCMS_Analysis Integration 6. Peak Integration & Quantification (Calibration Curve) LCMS_Analysis->Integration Validation 7. Method Validation (Linearity, Precision, Accuracy, Stability) Integration->Validation

Figure 2. Logical workflow for the development and validation of an LC-MS/MS method for this compound.

Conclusion

This application note provides a robust and detailed framework for the optimization of mass spectrometry parameters for the detection of this compound. By employing the described protein precipitation sample preparation method, liquid chromatography conditions, and optimized MRM transitions, researchers can achieve sensitive, specific, and accurate quantification of Rapamycin in complex biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for mitigating matrix effects and ensuring data of the highest quality for both research and clinical applications.

References

Application Notes and Protocols: Rapamycin-d3 for Pharmacokinetic and Bioavailability Studies of Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Rapamycin-d3 as an internal standard in pharmacokinetic (PK) and bioavailability studies of sirolimus. The methodologies outlined are intended to ensure accurate quantification of sirolimus in biological matrices, a critical aspect of preclinical and clinical drug development.

Introduction

Sirolimus (also known as rapamycin) is a potent immunosuppressant and mTOR inhibitor. Due to its narrow therapeutic index and significant inter-individual variability in absorption and metabolism, precise monitoring of its concentration in biological fluids is crucial.[1] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.[2] This document provides a comprehensive guide for conducting pharmacokinetic and bioavailability studies of sirolimus in a preclinical rat model using this compound.

Signaling Pathway of Sirolimus

Sirolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Sirolimus first binds to the immunophilin FK-binding protein 12 (FKBP12). The resulting sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Sirolimus Sirolimus (Rapamycin) FKBP12 FKBP12 Sirolimus->FKBP12 Sirolimus_FKBP12 Sirolimus-FKBP12 Complex Sirolimus_FKBP12->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of Sirolimus.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters of sirolimus in male Sprague-Dawley rats following a single oral administration. These values are essential for designing and interpreting bioavailability studies.

ParameterValue (Mean ± SD)UnitReference
Dose 1mg/kg[3]
Cmax 6.6 ± 1.6ng/mL[3]
Tmax 1.5 - 2.0h[3]
AUC(0-6h) 22 ± 7ng·h/mL[3]
Half-life (t½) ~60h[4]

Note: The presented data is for a specific formulation and experimental conditions. Researchers should establish their own baseline pharmacokinetic parameters.

Experimental Protocols

Animal Study Protocol for Oral Bioavailability

This protocol outlines a typical oral bioavailability study of a sirolimus formulation in rats.

4.1.1. Experimental Workflow

Bioavailability_Workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Animal Acclimatization (Sprague-Dawley Rats, 1 week) B Fasting (Overnight, ~12h) A->B C Oral Administration of Sirolimus Formulation B->C D Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis (Sirolimus & this compound) E->F G Pharmacokinetic Analysis F->G

Caption: Workflow for an oral bioavailability study of sirolimus in rats.

4.1.2. Materials

  • Animals: Male Sprague-Dawley rats (250-300 g).[3]

  • Sirolimus Formulation: Test formulation of sirolimus.

  • Vehicle: Appropriate vehicle for the sirolimus formulation (e.g., 0.5% w/v methylcellulose suspension).

  • Anesthesia (if required for blood collection): Isoflurane or other appropriate anesthetic.

  • Blood Collection Supplies: Syringes, capillary tubes, EDTA-coated collection tubes.

4.1.3. Procedure

  • Animal Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer the sirolimus formulation orally via gavage at the desired dose (e.g., 1 mg/kg).[3]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[4][5]

  • Sample Handling: Immediately transfer the blood samples into EDTA-coated tubes and gently mix. Store the whole blood samples at -80°C until analysis.[6]

LC-MS/MS Analysis Protocol

This protocol details the quantification of sirolimus in whole blood samples using this compound as an internal standard.

4.2.1. Materials and Reagents

  • Sirolimus reference standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Zinc Sulfate Heptahydrate

  • Ultrapure water

  • Whole blood samples from the animal study

4.2.2. Preparation of Standard and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sirolimus and this compound in methanol.

  • Working Standard Solutions: Serially dilute the sirolimus stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).

  • Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution with methanol.

4.2.3. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or study sample).

  • Add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate, or 80:20 methanol:2% zinc sulfate in water).[7]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

4.2.4. LC-MS/MS Instrumental Conditions (Example)

ParameterCondition
LC System Agilent 1100 Series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 95% B over 2 min, hold for 1 min, return to 50% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sirolimus: m/z 931.6 → 864.5this compound: m/z 934.6 → 864.5

Note: These are example conditions and should be optimized for the specific instrumentation used.

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are calculated from the concentration-time data of sirolimus in whole blood.

4.3.1. Logical Relationship for PK Parameter Calculation

PK_Calculation A Concentration vs. Time Data B Non-Compartmental Analysis A->B C Cmax, Tmax (from observed data) B->C D AUC (Trapezoidal Rule) B->D E Elimination Rate Constant (kel) (log-linear regression of terminal phase) B->E G Clearance (CL/F) (Dose / AUC) D->G F Half-life (t½) (0.693 / kel) E->F H Volume of Distribution (Vd/F) (CL/F / kel) E->H G->H

Caption: Logical flow for calculating key pharmacokinetic parameters.

4.3.2. Calculation Steps

  • Cmax and Tmax: The maximum observed concentration (Cmax) and the time at which it occurs (Tmax) are determined directly from the concentration-time data.

  • Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (Clast / kel), where Clast is the last measurable concentration and kel is the elimination rate constant.

  • Elimination Rate Constant (kel): The kel is determined from the slope of the log-linear regression of the terminal phase of the concentration-time curve.

  • Half-life (t½): The elimination half-life is calculated as 0.693 / kel.[8]

  • Apparent Total Clearance (CL/F): For oral administration, the apparent total clearance is calculated as Dose / AUC0-∞.

  • Apparent Volume of Distribution (Vd/F): The apparent volume of distribution is calculated as CL/F / kel.[8]

  • Absolute Bioavailability (F%): If intravenous data is available, the absolute bioavailability can be calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sirolimus in pharmacokinetic and bioavailability studies. The detailed protocols and application notes presented here offer a comprehensive framework for researchers to conduct these essential studies in a preclinical setting, contributing to the efficient development of sirolimus-based therapies. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for regulatory submissions and clinical translation.

References

Application of Rapamycin-d3 in Therapeutic Drug Monitoring of Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (also known as Sirolimus) is a potent immunosuppressant widely used to prevent organ rejection in transplant patients. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of rapamycin due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, and Rapamycin-d3, a deuterated analog of rapamycin, serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of rapamycin.

Principle of the Method

The method involves the analysis of rapamycin in whole blood using LC-MS/MS with this compound as an internal standard. A simple protein precipitation step is used to extract the drug and the internal standard from the blood matrix. The extract is then injected into an LC-MS/MS system. The chromatographic separation is typically achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The concentration of rapamycin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Key Advantages of Using this compound

  • Improved Accuracy and Precision: As a stable isotope-labeled internal standard, this compound has nearly identical chemical and physical properties to rapamycin. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.

  • High Specificity: The use of MRM for both rapamycin and this compound ensures high specificity, minimizing the risk of interference from other compounds in the sample.

Quantitative Data Summary

The following tables summarize the validation parameters of a typical LC-MS/MS method for the quantification of rapamycin in human whole blood using a deuterated internal standard like this compound[1].

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Rapamycin0.6 - 49.2≥ 0.997

Table 2: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
Rapamycin0.6

Table 3: Precision

AnalyteIntra-assay Precision (CV%)Inter-assay Precision (CV%)
Rapamycin0.9 - 14.72.5 - 12.5

Table 4: Accuracy

AnalyteIntra-assay Accuracy (%)Inter-assay Accuracy (%)
Rapamycin89 - 13890 - 113

Table 5: Recovery

AnalyteRecovery (%)
Rapamycin76.6 - 84.0

Experimental Protocols

Materials and Reagents
  • Rapamycin certified reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc sulfate

  • Whole blood (drug-free) for preparation of calibrators and quality controls

Equipment
  • Liquid chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • Reversed-phase C18 column

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of rapamycin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of rapamycin by serial dilution of the stock solution with methanol to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

  • Precipitating Solution: Prepare a solution of methanol containing the this compound internal standard working solution and zinc sulfate.

Sample Preparation
  • Pipette 50 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 100 µL of the precipitating solution (containing this compound) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 50 °C

Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rapamycin: Precursor ion (Q1) m/z 931.6 → Product ion (Q3) m/z 864.5 (Ammonium adduct)

    • This compound: Precursor ion (Q1) m/z 934.6 → Product ion (Q3) m/z 864.5 (Ammonium adduct)

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes hydrolysis to Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis releases inhibition of Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds Rap_FKBP12 Rapamycin-FKBP12 Complex Rap_FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Experimental Workflow for Rapamycin TDM

TDM_Workflow Sample_Collection 1. Whole Blood Sample Collection (Patient) Sample_Prep 2. Sample Preparation Sample_Collection->Sample_Prep Add_IS Add this compound (Internal Standard) Sample_Prep->Add_IS Protein_Precip Protein Precipitation (Methanol/Zinc Sulfate) Add_IS->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis 3. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Chromatography Chromatographic Separation (C18 Column) LC_MS_Analysis->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Data_Analysis 4. Data Analysis Mass_Spec->Data_Analysis Peak_Integration Peak Integration & Ratio Calculation (Rapamycin/Rapamycin-d3) Data_Analysis->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report 5. Report Result to Clinician Quantification->Report

Caption: Workflow for rapamycin TDM using LC-MS/MS with this compound.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the therapeutic drug monitoring of rapamycin provides a robust, accurate, and precise approach to quantify drug levels in patient samples. The detailed protocols and validation data presented in this document serve as a comprehensive guide for researchers and clinicians to implement this methodology in their laboratories. This ensures optimal patient management by enabling precise dose adjustments based on reliable TDM results.

References

Application Note: Quantification of Rapamycin in Tissue Samples by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of rapamycin (also known as Sirolimus) in various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Rapamycin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The methodology involves tissue homogenization, a straightforward protein precipitation step for sample cleanup, and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug distribution analysis, and preclinical research requiring reliable measurement of rapamycin concentrations in tissue matrices.

Introduction

Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and metabolism.[1] Its immunosuppressive and anti-proliferative properties have led to its use in preventing organ transplant rejection and in cancer therapy research.[2][3] Accurate quantification of rapamycin in tissue is critical for understanding its distribution, efficacy, and potential toxicity in preclinical and clinical studies.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification. This compound is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically and experience similar ionization effects, thereby providing an accurate correction for any analyte loss during sample preparation and analysis.[1][5] This document provides a comprehensive protocol for tissue extraction and LC-MS/MS analysis of rapamycin.

Signaling Pathway of Rapamycin

Rapamycin exerts its biological effects by forming a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its kinase activity and downstream signaling pathways that control cell growth and proliferation.[1]

Rapamycin Signaling Pathway cluster_cell Cell Cytoplasm cluster_complex Active Complex Rapa Rapamycin FKBP12 FKBP12 Rapa->FKBP12 Complex Rapamycin-FKBP12 Complex mTORC1 mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates Growth Cell Growth & Proliferation Downstream->Growth Promotes Complex->mTORC1 Inhibits

Caption: Mechanism of mTORC1 inhibition by the Rapamycin-FKBP12 complex.

Experimental Protocols

Materials and Reagents
  • Rapamycin certified reference standard

  • This compound internal standard (IS)[6][7]

  • LC-MS grade acetonitrile, methanol, and water[8]

  • Formic acid

  • Ammonium acetate or sodium iodide (optional mobile phase additive)[2][9]

  • Control tissue matrix (e.g., porcine liver, kidney, lung)[2][10]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equipment: Bead mill homogenizer, refrigerated centrifuge, analytical balance, vortex mixer, LC-MS/MS system.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of rapamycin and this compound in methanol. Store at -20°C or below.[6]

  • Working Standard Solutions: Serially dilute the rapamycin primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., 0.5 to 500 ng/g).[2][10]

  • Internal Standard Working Solution: Dilute the this compound primary stock to a final concentration (e.g., 50 ng/mL) in acetonitrile. This will be the protein precipitation solution.

  • Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Tissue Sample Preparation Workflow

The general workflow involves homogenization of the tissue, followed by protein precipitation to extract the analyte and internal standard.

Sample Preparation Workflow start Start tissue 1. Weigh Tissue Sample (~100 mg) start->tissue homogenize 2. Add PBS (1:3 w/v) & Homogenize tissue->homogenize aliquot 3. Transfer 100 µL of Homogenate homogenize->aliquot add_is 4. Add 300 µL of IS Solution (this compound in Acetonitrile) aliquot->add_is vortex 5. Vortex Mix (Protein Precipitation) add_is->vortex centrifuge 6. Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject end End inject->end

Caption: Step-by-step workflow for tissue sample extraction.

Detailed Extraction Protocol
  • Accurately weigh approximately 100 mg of tissue into a homogenization tube.

  • Add cold PBS (pH 7.4) at a 1:3 ratio (weight:volume) to the tissue.

  • Homogenize the tissue using a bead mill homogenizer until a uniform consistency is achieved.

  • Transfer a 0.1 mL aliquot of the tissue homogenate to a clean microcentrifuge tube.[2]

  • Add 300 µL of the internal standard working solution (this compound in acetonitrile) to precipitate proteins.[2][5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System Standard HPLC or UHPLC System
Column C8 or C18 Reverse Phase (e.g., 50 mm x 4.6 mm, 5 µm)[11]
Mobile Phase A 2 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 - 20 µL[11]
Column Temperature 40°C[11]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[2][11]
Source Temperature 350°C[11]
IonSpray Voltage 5500 V[11]

Table 1: Suggested LC-MS/MS Parameters.

Multiple Reaction Monitoring (MRM)

Rapamycin readily forms adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions. The sodium adduct often provides a stable and intense signal with minimal matrix effects.[11] The transitions below are for the sodium adduct.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Rapamycin936.6409.3Optimized (e.g., 25-35)
This compound (IS)939.6409.3Optimized (e.g., 25-35)

Table 2: Example MRM Transitions for Rapamycin and this compound.

Method Performance

The method should be validated according to regulatory guidelines to assess its linearity, precision, accuracy, and stability.[10] The data presented below are representative examples based on published literature.

Linearity

The calibration curve is constructed by plotting the peak area ratio (Rapamycin/Rapamycin-d3) against the nominal concentration of rapamycin. A linear regression with a weighting factor of 1/x² is typically used.

Tissue Type Calibration Range (ng/g or ng/mL) Correlation Coefficient (r²)
Porcine Kidney, Liver, Lung0.5 - 500 ng/g> 0.99
Rabbit Ocular Tissue2.3 - 1000 ng/mL> 0.999

Table 3: Representative Calibration Curve Performance.[2][10][11]

Precision and Accuracy

Precision (expressed as coefficient of variation, %CV) and accuracy (expressed as percent bias) are determined by analyzing QC samples at multiple levels on the same day (intra-run) and on different days (inter-run).[10]

QC Level Concentration (ng/g) Intra-run Precision (%CV) Inter-run Precision (%CV) Inter-run Accuracy (% Bias)
LLOQ0.5< 15%< 15%± 15%
LQC1.5< 10%< 10%± 10%
MQC50< 10%< 10%± 10%
HQC375< 10%< 10%± 10%

Table 4: Representative Precision and Accuracy Data for Porcine Tissue.[10]

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[12] It is assessed by comparing the analyte response in a post-extraction spiked sample to that in a pure solution. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Using a co-eluting stable isotope-labeled internal standard like this compound effectively minimizes the impact of matrix effects and variable recovery on final quantification.[5]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of rapamycin in tissue samples. The simple protein precipitation extraction is rapid and efficient, making it suitable for high-throughput analysis. The use of this compound as an internal standard is critical for achieving the accuracy and precision required for pharmacokinetic and drug distribution studies in a research and drug development setting.

References

Standard Operating Procedure for the Quantitative Analysis of Rapamycin using Rapamycin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (also known as Sirolimus) is a potent mTOR inhibitor with critical applications as an immunosuppressant in organ transplantation and in various research fields, including cancer and aging.[1][2] Accurate quantification of rapamycin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document outlines a detailed standard operating procedure (SOP) for the analysis of rapamycin in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Rapamycin-d3 as an internal standard.[3][4][5] this compound is a deuterated analog of rapamycin that serves as an ideal internal standard, co-eluting with the analyte and correcting for variations in sample preparation and instrument response.[4][6]

The methodology described herein is based on protein precipitation for sample extraction, followed by chromatographic separation and detection by mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This approach offers high sensitivity, specificity, and throughput for reliable rapamycin quantification.[7][8]

Principle of the Method

This method employs LC-MS/MS for the sensitive and specific quantification of rapamycin. Whole blood samples are first lysed and deproteinized to release the drug. This compound is added at the beginning of the sample preparation process to serve as an internal standard. Following protein precipitation, the supernatant is injected into an LC-MS/MS system. The chromatographic system separates rapamycin and its deuterated internal standard from other endogenous components. The mass spectrometer, operating in positive electrospray ionization (ESI) mode, detects the specific precursor-to-product ion transitions for both rapamycin and this compound. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known rapamycin concentrations.

Materials and Reagents

Material/ReagentSupplier/Grade
Rapamycin (Sirolimus)USP Reference Standard or equivalent
This compoundCambridge Isotope Laboratories, Inc. or equivalent[5]
MethanolHPLC or LC-MS grade
AcetonitrileHPLC or LC-MS grade
Zinc Sulfate HeptahydrateACS reagent grade or higher
Ammonium AcetateLC-MS grade
Formic AcidLC-MS grade
Deionized WaterType I, 18.2 MΩ·cm
Whole Blood (for standards and QCs)Drug-free, from a certified vendor

Equipment

EquipmentSpecification
Liquid ChromatographBinary or Quaternary pump system
Mass SpectrometerTriple quadrupole mass spectrometer with ESI source
AutosamplerCapable of maintaining samples at 4-10°C
Analytical ColumnC18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
CentrifugeRefrigerated, capable of >10,000 x g
Vortex MixerStandard laboratory vortexer
PipettesCalibrated precision pipettes

Signaling Pathway of Rapamycin

Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[9] Rapamycin first forms a complex with the intracellular receptor FKBP12.[3] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to allosteric inhibition of its kinase activity.[3][9] The inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[10]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GDP binding Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin_FKBP12 Rapamycin-FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Rapamycin Stock Solution (1 mg/mL): Accurately weigh ~10 mg of rapamycin and dissolve in a sufficient volume of methanol to achieve a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the rapamycin stock solution.

  • Working Solutions: Prepare serial dilutions of the rapamycin stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to the desired final concentration.

Preparation of Calibration Standards and Quality Controls
  • Spike appropriate volumes of the rapamycin working solutions into drug-free whole blood to prepare a calibration curve (e.g., 1, 2.5, 5, 10, 25, 50, 100 ng/mL).

  • Prepare at least three levels of QCs (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)

Sample_Prep_Workflow Start 100 µL Whole Blood Sample (Calibrator, QC, or Unknown) Add_IS Add 25 µL this compound Working Solution Vortex1 Vortex Mix (10 sec) Add_IS->Vortex1 Add_Precipitant Add 300 µL Methanol containing 0.1 M Zinc Sulfate Vortex1->Add_Precipitant Vortex2 Vortex Mix (1 min) Add_Precipitant->Vortex2 Centrifuge Centrifuge at 10,000 x g for 10 min at 4°C Vortex2->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject 10 µL into LC-MS/MS System Transfer->Inject

Caption: Workflow for the protein precipitation-based extraction of rapamycin from whole blood.

  • Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of cold precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).[11][12]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterCondition
Column Reversed-phase C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 2 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 2 min, hold for 1 min, return to 50% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 50°C
Autosampler Temp. 10°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen
MRM Transitions

The following MRM transitions are monitored. The ammonium adducts [M+NH4]+ are often used for rapamycin and its analogs.[13][14]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rapamycin 931.7864.620-25
This compound 934.7864.620-25

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantitative Data Summary

Data is acquired and processed using the instrument-specific software. A calibration curve is generated by plotting the peak area ratio of rapamycin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Parameters

The following tables summarize typical quantitative data obtained from method validation studies reported in the literature.[13][14][15][16]

Table 1: Linearity and Sensitivity

ParameterTypical Value
Calibration Range0.2 - 100 ng/mL[13]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 2.5 ng/mL[12][15]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low ~5< 10%< 15%± 15%
Medium ~25< 10%< 15%± 15%
High ~80< 10%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterTypical Value
Extraction Recovery > 80%[13]
Matrix Effect Minimal, compensated by internal standard

System Suitability

Before running a batch of samples, a system suitability test should be performed. This typically involves injecting a mid-level concentration standard and ensuring that the retention time, peak shape, and signal intensity are within established limits (e.g., ±10% of the expected values).

Acceptance Criteria

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

  • The calculated concentrations of the QC samples must be within ±15% of their nominal values for at least two-thirds of the QCs, with at least one at each level.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Rapamycin-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with Rapamycin-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide: Resolving Poor Peak Shape for this compound

Poor peak shape, including tailing, fronting, and broadening, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these issues for this compound.

Is your peak tailing?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Interactions with Stationary Phase 1. Lower Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based column.[1] 2. Use an End-Capped Column: Switch to a column where the residual silanol groups have been chemically deactivated ("end-capped"). 3. Increase Mobile Phase Ionic Strength: The addition of a buffer salt to the aqueous phase can increase the ionic strength of the mobile phase, which can reduce the tailing factor and peak width.[2]Improved peak symmetry and reduced tailing.
Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.[3] 2. Replace the Guard Column/In-line Filter: If a guard column or in-line filter is in use, replace it as it may be clogged.[4] 3. Replace the Analytical Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[3]Restoration of sharp, symmetrical peaks.
Metal Chelation 1. Use a Metal-Free or Bio-Inert LC System: If available, use an LC system with PEEK or other inert tubing and components to minimize interaction between this compound and metal surfaces. 2. Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can be effective, but compatibility with MS detection must be verified.Reduced peak tailing and improved peak area reproducibility.

Is your peak fronting?

Peak fronting is the inverse of tailing, with a leading edge that is less steep than the trailing edge.

Potential Cause Troubleshooting Steps Expected Outcome
Column Overload 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[5] 2. Dilute the Sample: Reduce the concentration of this compound in the sample.A return to a more symmetrical Gaussian peak shape.
Injection Solvent Mismatch 1. Match Injection Solvent to Mobile Phase: Ensure the solvent used to dissolve the this compound sample is as weak as or weaker than the initial mobile phase.[4] For reversed-phase chromatography, this typically means a higher aqueous content in the injection solvent.Improved peak shape, especially for early eluting peaks.
Column Bed Deformation 1. Check for Voids: A physical void or channel in the column packing can cause fronting.[3] This often requires column replacement.Symmetrical peaks with a new, properly packed column.

Is your peak broad?

Broad peaks have a larger width than expected, leading to decreased resolution and sensitivity.

Potential Cause Troubleshooting Steps Expected Outcome
Extra-Column Volume 1. Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing to connect the injector, column, and detector.[3] 2. Check Fittings: Ensure all fittings are properly tightened and are of the correct type to avoid dead volume.Sharper peaks and improved efficiency.
High Flow Rate 1. Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer of this compound between the mobile and stationary phases.Increased peak height and reduced width.
Temperature Effects 1. Use a Column Oven: Maintain a stable and optimized column temperature to ensure consistent retention and peak shape.Improved peak symmetry and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Can the deuteration of this compound itself cause poor peak shape?

While deuteration can sometimes lead to slight shifts in retention time compared to the non-deuterated analog, it is not a common direct cause of significant peak tailing or fronting. The underlying causes of poor peak shape for this compound are likely the same as for Rapamycin and other similar hydrophobic molecules. These issues are typically related to chromatography conditions rather than the isotopic labeling itself.

Q2: What type of column is best for analyzing this compound?

Given that Rapamycin is a hydrophobic molecule, a C8 or C18 reversed-phase column is a suitable choice. Some studies have found that a C8 column can provide good peak shape and a shorter analysis time compared to a C18 column.

Q3: What mobile phase composition is recommended for this compound analysis?

A common mobile phase for Rapamycin analysis consists of a mixture of methanol or acetonitrile and water. Methanol has been reported to provide better peak shapes and shorter retention times for Rapamycin. The addition of a small amount of an acidifier like formic acid (e.g., 0.1%) is often used to improve peak shape and ionization efficiency in the mass spectrometer.

Q4: How does the injection solvent affect the peak shape of this compound?

The injection solvent can have a significant impact on peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent in reversed-phase) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak fronting or splitting. It is best to dissolve the sample in a solvent that is as weak as or weaker than the mobile phase.

Q5: My peak shape is still poor after trying the troubleshooting steps. What else can I do?

If you have systematically addressed the common causes of poor peak shape, consider the following:

  • Sample Matrix Effects: The presence of other components in your sample matrix could be interfering with the chromatography. Consider a more thorough sample clean-up procedure.

  • Instrument Issues: There may be a problem with the LC system itself, such as a faulty pump, injector, or detector. Consult your instrument's user manual for diagnostic tests.

  • Method Development: It may be necessary to re-optimize the entire LC-MS method, including the gradient profile, flow rate, and column temperature.

Visualizations

Rapamycin Signaling Pathway (mTOR Pathway)

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rapamycin_d3 This compound FKBP12 FKBP12 Rapamycin_d3->FKBP12 Binds to FKBP12->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

General LC-MS Experimental Workflow

LCMS_Workflow SamplePrep 1. Sample Preparation LC_System 2. LC System (Pump, Injector, Column) SamplePrep->LC_System MS_System 3. Mass Spectrometer (Ion Source, Mass Analyzer, Detector) LC_System->MS_System DataAcquisition 4. Data Acquisition MS_System->DataAcquisition DataProcessing 5. Data Processing DataAcquisition->DataProcessing Results 6. Results (Quantification, Identification) DataProcessing->Results

Caption: A typical experimental workflow for LC-MS analysis.

References

Addressing low recovery of Rapamycin-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing low recovery of Rapamycin-d3 during sample extraction for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (Sirolimus-d3) is a deuterated form of Rapamycin, a potent mTOR inhibitor.[1][2][3] It is used as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4] Stable isotope-labeled internal standards like this compound are ideal because they have nearly identical chemical and physical properties to the analyte (Rapamycin), ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] This helps to correct for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification.[5][6]

Q2: What are the common causes of low recovery for this compound?

Low recovery of this compound can stem from several factors, including:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimized for Rapamycin's properties.

  • Poor Solubility: Rapamycin is highly lipophilic and has poor solubility in aqueous solutions.[7]

  • Chemical Instability: Rapamycin is susceptible to degradation, particularly at non-neutral pH and higher temperatures.[7][8] It is also sensitive to light.[7]

  • Non-Specific Binding: Due to its lipophilicity, Rapamycin can adsorb to the surfaces of plasticware and glassware.[9]

  • Matrix Effects: Components within the biological sample (e.g., proteins, lipids) can interfere with the extraction process.[9]

  • Isotope Effects: Although rare, the deuterium labeling can sometimes cause slight differences in chromatographic retention and extraction efficiency compared to the non-labeled analyte.[10]

Q3: How does pH affect the stability and extraction of this compound?

Rapamycin is unstable under both highly acidic and basic conditions.[7][8] Degradation is significantly accelerated at higher pH levels.[8] For optimal stability during extraction, it is crucial to maintain a pH close to neutral.

Q4: Can the choice of solvent impact this compound recovery?

Yes, the choice of solvent is critical. Rapamycin is soluble in organic solvents like methanol, ethanol, acetonitrile, acetone, and ethyl acetate.[11][12][13] The polarity of the extraction solvent should be carefully selected to ensure efficient partitioning of this compound from the sample matrix. In some organic solvents, Rapamycin can exist as different isomers, which might affect chromatographic separation.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound.

Problem: Low Recovery of this compound

Below is a troubleshooting workflow to identify the potential cause and implement a solution.

Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery Observed check_stability Investigate Analyte Stability start->check_stability check_extraction Evaluate Extraction Procedure check_stability->check_extraction No stability_issue Degradation Suspected check_stability->stability_issue Yes check_binding Assess Non-Specific Binding check_extraction->check_binding No extraction_issue Inefficient Extraction check_extraction->extraction_issue Yes check_matrix Consider Matrix Effects check_binding->check_matrix No binding_issue Adsorption to Labware check_binding->binding_issue Yes matrix_issue Interference from Matrix check_matrix->matrix_issue Yes stability_solution Control pH (neutral) Work at low temperature Protect from light stability_issue->stability_solution end_node Recovery Improved stability_solution->end_node extraction_solution Optimize solvent choice Modify extraction protocol (LLE/SPE) Increase extraction repetitions extraction_issue->extraction_solution extraction_solution->end_node binding_solution Use low-binding tubes Pre-rinse labware with organic solvent Minimize sample transfer steps binding_issue->binding_solution binding_solution->end_node matrix_solution Improve sample cleanup (e.g., SPE) Use matrix-matched calibrators matrix_issue->matrix_solution matrix_solution->end_node

Troubleshooting workflow for low this compound recovery.

Data on Rapamycin Recovery and Stability

The following tables summarize quantitative data related to Rapamycin recovery and stability under various conditions.

Table 1: Rapamycin Recovery with Different Extraction Methods

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid Extraction (Butyl chloride/diethyl ether) & SPEWhole Blood~45%[14]
Methanol Extraction from GelHydrophilic Gel92.2% - 94.6%[15]
Protein Precipitation (Methanol/Zinc Sulfate) with on-line SPEWhole BloodNot specified, but method deemed rugged and precise[16]

Table 2: Stability of Rapamycin in Different Aqueous Media

MediumConditionHalf-life (hours)Reference
Phosphate-Buffered Saline (PBS), pH 7.437°CAlmost complete degradation after 24 hours[7]
PBS, pH 7.4Static11.5[17]
Ultrapure Water (UPW)Static111.8[17]
Normal Saline (NS)Static43.6[17]
PBS with Tween-20StaticIncreased 2.7-fold vs. PBS alone[17]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To 100 µL of whole blood sample, add 25 µL of this compound internal standard solution. Vortex for 30 seconds.

  • Protein Precipitation: Add 150 µL of a methanol/zinc sulfate solution to deproteinize the sample. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of an extraction solvent (e.g., a mixture of butyl chloride and diethyl ether). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Fermentation Broth

This protocol is a general guideline for purification and may require optimization for analytical purposes.

  • Sample Preparation: Filter the fermentation broth to separate the mycelia. Extract the filter cake with an organic solvent such as acetone or ethyl acetate.[11][18]

  • Concentration: Concentrate the organic extract under vacuum to obtain a residue.

  • Loading: Reconstitute the residue in a suitable solvent and load it onto a pre-conditioned SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).[16][19]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities. The composition of the washing solvent is a critical parameter to optimize.[20]

  • Elution: Elute this compound from the cartridge using a strong organic solvent (e.g., methanol, acetonitrile, or acetone).[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Signaling Pathway

Rapamycin's mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. Understanding this pathway can be relevant for researchers working with this compound.

mTOR Signaling Pathway Rapamycin Rapamycin Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 FKBP12->Complex Inhibition Inhibition Complex->Inhibition mTORC1 mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Inhibition->mTORC1 CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Regulates

Simplified mTOR signaling pathway showing inhibition by Rapamycin.

References

Minimizing ion suppression/enhancement for rapamycin and Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rapamycin and its deuterated internal standard, Rapamycin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhancement effects during LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of rapamycin and this compound, offering potential causes and solutions.

Issue 1: Low Signal Intensity or Poor Sensitivity for Rapamycin and/or this compound

Question: My signal intensity for rapamycin and/or the internal standard is much lower than expected. What could be the cause, and how can I fix it?

Answer:

Low signal intensity is a common problem in LC-MS/MS analysis and can often be attributed to ion suppression.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2] This is particularly prevalent with electrospray ionization (ESI), which is commonly used for rapamycin analysis.[2][3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Matrix Effects: Endogenous components in biological samples (e.g., salts, proteins, lipids) can co-elute with rapamycin and suppress its ionization.[4][5]Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][6][7] Protein precipitation is a common starting point, but may not be sufficient for complex matrices.[6][8][9]
Inadequate Chromatographic Separation: If interfering compounds are not chromatographically separated from rapamycin, they will enter the ion source at the same time, causing suppression.Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of rapamycin from matrix components.[7] Using a different stationary phase (e.g., C8, C18, Polar-RP) can also enhance separation.[8][9][10]
Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant signal suppression in ESI-MS.[3][11][12]Use MS-Friendly Mobile Phase Additives: Replace TFA with additives known to be more compatible with MS, such as formic acid or ammonium formate.[8][10] These additives can still provide good chromatographic peak shape while minimizing ion suppression.
Suboptimal Ion Source Parameters: Incorrect settings for parameters like gas flows, temperature, and voltages can lead to inefficient ionization.Tune and Calibrate the Mass Spectrometer: Regularly tune and calibrate the instrument to ensure it is operating at optimal performance.[1] Experiment with different ion source settings to maximize the signal for rapamycin.
Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Question: I am observing significant variability in my results between injections and between different samples. Why is this happening, and what can I do to improve reproducibility?

Answer:

High variability in quantitative results, even with the use of an internal standard, can be a sign of inconsistent ion suppression or enhancement across samples. While a stable isotope-labeled internal standard like this compound is designed to compensate for these effects, severe or differential matrix effects can still lead to inaccurate and imprecise results.[13][14]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Differential Matrix Effects: The composition of the matrix can vary significantly between different samples (e.g., from different patients), leading to varying degrees of ion suppression.[13]Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with rapamycin and experiences similar matrix effects, thus providing better correction.[13][15] If you are not already using it, switching from a structural analog IS is highly recommended.
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent removal of matrix components.Standardize and Automate Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation can help to reduce human error and improve consistency.
Carryover: Residual rapamycin from a high concentration sample can carry over to the next injection, leading to artificially high results in the subsequent sample.Optimize Wash Solvents and Gradient: Use a strong wash solvent in the autosampler and ensure the chromatographic gradient includes a high organic wash step to clean the column between injections.
Internal Standard Stability: Degradation of the internal standard in stock solutions or processed samples can lead to inaccurate quantification.Verify IS Stability: Prepare fresh stock solutions regularly and assess the stability of the internal standard under the conditions used for sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how do I know if it's affecting my rapamycin analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (rapamycin) is reduced due to the presence of other co-eluting compounds.[3][7] These interfering molecules, often from the sample matrix, compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector.[4][7]

A definitive way to determine if and where ion suppression is occurring in your chromatographic run is to perform a post-column infusion experiment .[4][5][6] This involves infusing a constant flow of a pure rapamycin solution into the mobile phase after the analytical column but before the MS source, while injecting a blank, extracted sample matrix. Any dips in the constant rapamycin signal indicate regions of ion suppression caused by eluting matrix components.[6]

Q2: Why is a deuterated internal standard like this compound recommended over a structural analog?

A2: A stable isotope-labeled internal standard (ILIS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[13][15] Because it has the same chemical structure and physicochemical properties as rapamycin, it co-elutes perfectly and experiences virtually identical ion suppression or enhancement effects.[13] This allows for more accurate correction of signal variability. Structural analogs, while similar, may have different retention times and ionization efficiencies, leading to less effective correction for matrix effects.[15]

Q3: What are the most effective sample preparation techniques for minimizing matrix effects in whole blood analysis of rapamycin?

A3: For complex matrices like whole blood, a multi-step sample preparation approach is often necessary.

  • Protein Precipitation (PPT): This is a common first step to remove the majority of proteins.[8][9] Methanol is often used for this purpose.[8]

  • Liquid-Liquid Extraction (LLE): Following PPT, an LLE can be used to further clean the sample by partitioning rapamycin into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][7] It uses a solid sorbent to selectively retain rapamycin while matrix components are washed away. This often provides the cleanest extracts, leading to minimal ion suppression.[16]

The choice of technique depends on the required sensitivity and the complexity of the matrix. For therapeutic drug monitoring of rapamycin, a combination of protein precipitation followed by SPE or LLE often yields the best results.

Q4: Can mobile phase additives help reduce ion suppression?

A4: Yes, the choice of mobile phase additive can have a significant impact on signal intensity.[11] While additives like trifluoroacetic acid (TFA) can provide excellent chromatography, they are known to be strong ion suppressors in ESI-MS.[3][12] Using MS-friendly additives like formic acid (0.1%) or ammonium formate (5-10 mM) is highly recommended.[8][10] These additives can facilitate protonation of rapamycin to form the [M+NH₄]⁺ or [M+H]⁺ adducts, leading to good sensitivity without significant suppression.

Experimental Protocols

Protocol 1: Protein Precipitation for Rapamycin Extraction from Whole Blood

This protocol provides a basic method for extracting rapamycin from whole blood samples.

  • Sample Preparation: Aliquot 100 µL of whole blood sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (this compound in methanol) to each sample, calibrator, and quality control.

  • Precipitation: Add 400 µL of cold methanol to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps visualize chromatographic regions where ion suppression occurs.

  • Setup:

    • Prepare a solution of rapamycin (e.g., 50 ng/mL) in the typical mobile phase.

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump output to a T-junction placed between the analytical column and the mass spectrometer's ion source.

    • The eluent from the LC column will mix with the infused rapamycin solution before entering the MS.

  • Procedure:

    • Set the mass spectrometer to monitor the MRM transition for rapamycin.

    • Start the syringe pump and the LC flow. Once a stable signal (baseline) for rapamycin is observed, inject a blank sample extract prepared using your standard sample preparation method.

    • Monitor the rapamycin signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A dip or decrease in the baseline signal indicates that compounds are eluting from the column at that time and are suppressing the ionization of the infused rapamycin.[6] This allows you to identify the retention times where matrix effects are most significant.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Rapamycin Analysis
ParameterTypical Value / Condition
LC Column C18 or C8 Reverse-Phase (e.g., 50 mm x 2.1 mm, < 5 µm)[8][9]
Mobile Phase A Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate[10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[8][10]
Flow Rate 0.2 - 0.5 mL/min
Gradient Start with low %B, ramp up to high %B to elute rapamycin, followed by a high %B wash.
Ionization Mode Electrospray Ionization (ESI), Positive Mode[8][9]
Precursor Ion (m/z) Rapamycin: 936.6 ([M+Na]⁺) or 931.5 ([M+NH₄]⁺); this compound: 934.5 ([M-d3+H]⁺) or similar shift
Product Ion (m/z) Rapamycin: 409.3, 864.5; this compound: Corresponding shift

Note: The exact m/z values may vary depending on the adduct formed ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). It is crucial to optimize these in your own laboratory.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification A Poor Reproducibility or Low Signal Intensity B Perform Post-Column Infusion Experiment A->B Suspect Ion Suppression G Use Stable Isotope-Labeled IS (this compound) A->G Improve Quantitation D Optimize Sample Preparation (e.g., use SPE) B->D Suppression Detected E Modify Chromatographic Method (Gradient, Column) B->E Suppression Detected C Analyze Blank Matrix for Interferences C->D Interferences Found C->E Interferences Found H Re-validate Method: Accuracy, Precision, Matrix Effect D->H Implement Solutions E->H Implement Solutions F Change Mobile Phase Additives (e.g., Formic Acid) F->H Implement Solutions G->H Implement Solutions

Caption: Workflow for identifying and mitigating ion suppression.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTOR mTOR GrowthFactors->mTOR Nutrients Nutrients Nutrients->mTOR Raptor Raptor mTOR->Raptor ProteinSynth Protein Synthesis mTOR->ProteinSynth phosphorylates S6K1 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Autophagy Autophagy Inhibition mTOR->Autophagy Raptor->ProteinSynth phosphorylates S6K1 Raptor->CellGrowth Raptor->Autophagy FKBP12 FKBP12 FKBP12->mTOR inhibits Rapamycin Rapamycin Rapamycin->FKBP12

Caption: Simplified mTOR signaling pathway showing rapamycin's mechanism.

MatrixEffectLogic cluster_sample Sample Components cluster_process Analytical Process cluster_output Observed Signal Analyte Rapamycin Chromatography LC Separation Analyte->Chromatography IS This compound IS->Chromatography Matrix Matrix Interferences (Lipids, Salts, etc.) Matrix->Chromatography IonSource ESI Source Matrix->IonSource Suppression Chromatography->IonSource Co-elution AnalyteSignal Analyte Signal IonSource->AnalyteSignal Ionization IS_Signal IS Signal IonSource->IS_Signal Ionization Ratio Analyte/IS Ratio (Accurate Quantification) AnalyteSignal->Ratio IS_Signal->Ratio

Caption: Relationship between matrix effects and analyte/IS signals.

References

Identifying and resolving matrix effects in rapamycin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve matrix effects encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of rapamycin.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect rapamycin quantification?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of rapamycin quantification, components from biological samples (like proteins, lipids, salts, and metabolites) can interfere with the ionization process in the mass spectrometer's source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[2][5] Ultimately, unaddressed matrix effects can lead to an underestimation or overestimation of the true rapamycin concentration.[1]

Q2: My rapamycin results are inconsistent. How can I determine if a matrix effect is the cause?

A2: Inconsistent results are a common symptom of matrix effects.[6] To quantitatively determine if a matrix effect is present, the most widely accepted method is the post-extraction spiking experiment .[2][7] This involves comparing the response of rapamycin spiked into a blank matrix extract (after the extraction process) to the response of rapamycin in a neat (pure) solvent at the same concentration.[1] A significant difference between these two responses indicates the presence of a matrix effect.

A qualitative method, known as post-column infusion , can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7] This is done by infusing a constant flow of rapamycin solution into the mass spectrometer while injecting a blank, extracted sample.[2] Dips or peaks in the baseline signal for rapamycin indicate where matrix components are eluting and causing interference.

Q3: What are the primary sources of matrix effects in biological samples for rapamycin analysis?

A3: The primary sources of matrix effects in bioanalysis are endogenous components of the sample that are not completely removed during sample preparation. For rapamycin analysis in matrices like whole blood, plasma, or tissue homogenates, the most common interfering substances include:

  • Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of non-volatile salts can alter droplet formation and evaporation in the ion source, leading to reduced signal.[1]

  • Proteins and Peptides: Although most are removed during protein precipitation, residual amounts can still cause interference.

  • Other Endogenous Molecules: Lipids, cholesterol, and metabolites can co-elute with rapamycin and compete for ionization.[4]

Troubleshooting Guides

Guide 1: How to Quantitatively Assess Matrix Effects

This guide details the protocol for a post-extraction spiking experiment to calculate the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Ideally, the MF should be close to 1.

Experimental Protocol: Post-Extraction Spiking

  • Prepare Blank Matrix Extract (Set A):

    • Take an aliquot of a blank biological matrix (e.g., 200 µL of drug-free whole blood).[6]

    • Perform your entire sample extraction procedure (e.g., protein precipitation).

    • Collect the final supernatant/extract.

  • Prepare Spiked Matrix Extract (Set B):

    • Take the blank matrix extract from Step 1.

    • Spike it with a known concentration of rapamycin standard solution. For example, spike to achieve a final concentration in the middle of your calibration curve range.

  • Prepare Neat Standard Solution (Set C):

    • Prepare a standard solution of rapamycin in the final reconstitution solvent (e.g., 80% acetonitrile in water) at the exact same concentration as Set B.[6]

  • LC-MS/MS Analysis:

    • Inject and analyze both Set B and Set C using your established LC-MS/MS method.

    • Record the peak area response for rapamycin from both injections.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area of Spiked Matrix Extract) / (Peak Area of Neat Standard Solution)

    • To express this as a percentage, use the formula: Matrix Effect (%) = (MF) * 100 .

Data Interpretation:

Matrix Factor (MF)Matrix Effect (%)Interpretation
< 1.0< 100%Ion Suppression
= 1.0100%No Matrix Effect
> 1.0> 100%Ion Enhancement
Guide 2: Strategies to Resolve and Minimize Matrix Effects

If a significant matrix effect is identified, several strategies can be employed to mitigate its impact. The choice of strategy depends on the nature of the interference and the required sensitivity of the assay.

1. Optimize Sample Preparation: Improving the sample cleanup process is the most effective way to remove interfering components before they enter the LC-MS/MS system.[4][8]

MethodDescriptionEfficacy for Rapamycin
Protein Precipitation (PPT) A simple and fast method where a solvent like methanol or acetonitrile is added to precipitate proteins.[6]Commonly used for rapamycin but may not effectively remove phospholipids, often requiring further cleanup.[4]
Liquid-Liquid Extraction (LLE) Separates rapamycin from matrix components based on its solubility in two immiscible liquid phases. Can be optimized by adjusting pH and solvent polarity.[4]More selective than PPT and can provide a cleaner extract. Double LLE can further improve selectivity.[4]
Solid-Phase Extraction (SPE) A highly selective method that uses a solid sorbent to retain rapamycin while matrix interferences are washed away.[3][4]Considered a very effective but more laborious and expensive technique for removing interferences.[3][6]
Phospholipid Depletion Plates Specialized plates (e.g., HybridSPE) that specifically target and remove phospholipids from the sample extract.[9]Highly effective for reducing phospholipid-based ion suppression.[9]

2. Modify Chromatographic Conditions: Adjusting the LC method can help separate rapamycin from co-eluting interferences.[2][8]

  • Change Column Chemistry: Switching to a different column (e.g., from C18 to C8 or a phenyl-hexyl column) can alter the retention of both rapamycin and interfering compounds.[6]

  • Modify Mobile Phase: Adjusting the mobile phase composition, pH, or additives can improve separation. For rapamycin, forming sodium adducts ([M+Na]+) has been shown to provide a stable response and reduce matrix effects.[6]

  • Gradient Optimization: Modifying the gradient slope can help resolve rapamycin from closely eluting matrix components.[8]

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recommended approach to compensate for, rather than eliminate, matrix effects.[3][7]

  • Principle: A SIL-IS (e.g., ¹³C, ¹⁵N, or deuterium-labeled rapamycin) is chemically identical to rapamycin and will co-elute, experiencing the same degree of ion suppression or enhancement.

  • Benefit: By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[3]

4. Dilute the Sample: If the assay has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering components below a level where they cause significant ion suppression.[2][8]

Visualizations

Rapamycin Signaling Pathway

The immunosuppressive drug rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cell signaling.[10][11][12] Rapamycin first forms a complex with the intracellular receptor FKBP12.[12][13] This rapamycin-FKBP12 complex then binds directly to and inhibits mTOR Complex 1 (mTORC1), but not mTORC2, disrupting downstream signaling pathways that control cell growth, proliferation, and protein synthesis.[10][13][14]

mTOR_Pathway Simplified mTORC1 Signaling Pathway Inhibition by Rapamycin cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_inhibition Inhibition GrowthFactors Growth Factors (e.g., Insulin) PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT Activates mTORC1 mTORC1 Complex PI3K_AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Promotes Protein Synthesis, Cell Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Rapa_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rapa_FKBP12 FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibits

Figure 1. Simplified diagram of Rapamycin's inhibition of the mTORC1 signaling pathway.
Troubleshooting Workflow

This workflow provides a logical sequence of steps for identifying and resolving matrix effects in your rapamycin quantification assay.

Troubleshooting_Workflow Workflow for Troubleshooting Matrix Effects Start Inconsistent Results (Poor Accuracy/Precision) Assess Perform Post-Extraction Spiking Experiment Start->Assess Decision Is Matrix Effect Significant? Assess->Decision Optimize_Prep Optimize Sample Prep (SPE, LLE, PL Depletion) Decision->Optimize_Prep Yes End Method Acceptable Decision->End No Optimize_LC Modify LC Method (Column, Mobile Phase) Optimize_Prep->Optimize_LC Use_SIL_IS Implement SIL-IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Matrix Effect and Validate Method Use_SIL_IS->Revalidate Revalidate->Decision Check Again

Figure 2. A step-by-step workflow for addressing matrix effects in bioanalysis.

References

Stability of Rapamycin-d3 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapamycin-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is a deuterated form of Rapamycin (also known as Sirolimus). In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard for the accurate quantification of Rapamycin in various biological matrices. The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, leading to more precise and accurate results.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. If the internal standard is in a solvent, it is best stored at -80°C to ensure its integrity for over a year. It is also advisable to protect it from light.

Q3: How stable is this compound in processed samples intended for autosampler analysis?

Post-extraction, this compound has demonstrated good stability. In processed whole blood samples that have undergone protein precipitation and are stored in an autosampler at 2 to 8°C, this compound has been shown to be stable for at least 7 days.[4] This stability ensures that the integrity of the analysis is maintained during typical LC-MS/MS run times.

Stability of this compound in Processed Samples

The stability of this compound in processed samples is a critical factor for ensuring accurate and reproducible quantification. The following table summarizes the stability of sirolimus (rapamycin) and its internal standard in various conditions post-extraction.

MatrixStorage ConditionDurationStability Outcome
Extracted Whole Blood2 to 8°C (Autosampler)7 daysStable[4]

Experimental Protocols

A validated and robust experimental protocol is essential for the accurate analysis of Rapamycin and its deuterated internal standard, this compound. Below is a typical protocol for the extraction of Rapamycin from whole blood and subsequent analysis by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 0.2 mL of the whole blood sample.

  • Addition of Internal Standard and Precipitant: Add 400 µL of a precipitation solution, consisting of an 80:20 mixture of methanol and 2% zinc sulfate in water, which contains the this compound internal standard at a known concentration.[5]

  • Vortexing: Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at room temperature.[5]

  • Supernatant Transfer: Carefully transfer the supernatant (approximately 0.5 mL) to an autosampler vial for LC-MS/MS analysis.[5]

G cluster_sample_prep Sample Preparation Workflow start Start: Whole Blood Sample aliquot 1. Aliquot 0.2 mL of Whole Blood start->aliquot add_is 2. Add 400 µL of Precipitation Solution (Methanol/Zinc Sulfate with this compound) aliquot->add_is vortex 3. Vortex for 10-20 seconds add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer end_prep Ready for LC-MS/MS Analysis transfer->end_prep G cluster_troubleshooting Troubleshooting Logic for Internal Standard Issues cluster_low cluster_high cluster_interfere start Problem with this compound Signal low_signal Low or No Signal start->low_signal high_variability High Variability start->high_variability interference Interference start->interference check_prep Verify IS Preparation low_signal->check_prep check_storage Check Storage Conditions low_signal->check_storage check_ion_supp Address Ion Suppression low_signal->check_ion_supp check_instrument Perform Instrument Maintenance low_signal->check_instrument standardize_prep Standardize Sample Prep high_variability->standardize_prep check_autosampler Check Autosampler high_variability->check_autosampler eval_matrix Evaluate Matrix Effects high_variability->eval_matrix improve_chrom Improve Chromatography interference->improve_chrom check_contam Check for Contamination interference->check_contam

References

Technical Support Center: Optimizing Chromatographic Separation of Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of rapamycin (also known as Sirolimus) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the chromatographic analysis of rapamycin?

A1: The primary challenges stem from rapamycin's chemical properties. It is a large, hydrophobic macrolide that is poorly soluble in water (2.6 µg/mL).[1][2] It is also susceptible to degradation, particularly through ring-opening, and can exist as a mixture of conformational isomers and rotamers in solution.[3][4][5] These factors can lead to complex chromatograms with poor peak shape, co-eluting peaks, and issues with reproducibility.[3]

Q2: Which chromatographic mode is best for rapamycin analysis: Reversed-Phase (RP) or Normal-Phase (NP)?

A2: The choice depends on the application.

  • Reversed-Phase (RP) HPLC/UPLC is the most common method for quantification in biological matrices and for purity analysis. C8 and C18 columns are frequently used.[3][6][7] C8 columns may offer the advantage of shorter analysis times compared to C18.[3]

  • Normal-Phase (NP) HPLC is often employed for preparative purification, such as isolating rapamycin from fermentation broths, or for separating it from structurally similar impurities and analogs like everolimus.[8][9][10] This mode typically uses a silica column with non-aqueous mobile phases.[8][10]

Q3: What are typical starting conditions for a reversed-phase HPLC-UV method?

A3: A good starting point for a reversed-phase method would be a C8 or C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water mixture.[3][11] Elevated column temperatures (e.g., 50-60°C) are often necessary to improve peak shape and manage the separation of isomers.[3][12] UV detection is typically performed between 277-280 nm.[3][11][12]

Q4: Why is LC-MS/MS preferred for analyzing rapamycin in biological samples like whole blood?

A4: LC-MS/MS is the preferred method for biological samples due to its high sensitivity and specificity.[13][14] Biological matrices are complex, and methods like HPLC-UV may not be able to distinguish rapamycin from endogenous interferences.[7] LC-MS/MS, particularly with multiple reaction monitoring (MRM), allows for accurate quantification of rapamycin even at the low concentrations required for therapeutic drug monitoring.[13][15]

Q5: How does rapamycin degrade, and how can I prevent it during analysis?

A5: Rapamycin is sensitive to acidic conditions, temperature, and oxidation.[1][2] The most common degradation pathway is the hydrolysis of the lactone ring, which forms ring-opened isomers known as seco-derivatives.[3][4] To minimize degradation:

  • Maintain sample pH in a neutral range; rapamycin is unstable in acidic environments.[2]

  • Keep samples cool (5°C in the autosampler) and protected from light.[1][9]

  • Use fresh solvents and consider degassing the mobile phase.

  • Process samples promptly after collection. For whole blood, stability is generally better than in aqueous buffers or serum.[2][16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of multiple isomers.[3]1. Switch organic modifier; methanol often gives better peak shapes than acetonitrile.[3] 2. Increase column temperature (e.g., to 50-60°C).[3][11] 3. Reduce sample injection volume or concentration. 4. Ensure the sample solvent is similar in strength to the mobile phase.
Poor Resolution Between Rapamycin and Metabolites/Impurities 1. Inappropriate mobile phase composition or gradient. 2. Incorrect stationary phase. 3. Insufficient column efficiency.1. Optimize the gradient elution program; a shallower gradient can improve separation.[11] 2. Try a different stationary phase (e.g., switch from C18 to C8 or a phenyl-hexyl column).[3] 3. Evaluate different organic modifiers (methanol vs. acetonitrile).[4] 4. Use a column with a smaller particle size (e.g., UPLC) for higher efficiency.[6]
Variable Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump or column. 4. Column degradation.1. Use a column oven to maintain a stable temperature.[3][11] 2. Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use.[3] 3. Purge the HPLC system thoroughly. 4. Use a guard column and replace the analytical column if pressure increases or performance declines.[3]
Ghost Peaks or Carryover 1. Contamination in the HPLC system or injector. 2. Insufficient needle wash in the autosampler. 3. Rapamycin adsorbing to system components.1. Flush the entire system with a strong solvent like isopropanol. 2. Optimize the autosampler needle wash procedure, using a wash solvent that effectively dissolves rapamycin (e.g., a high percentage of organic solvent). 3. Include a high-organic wash step at the end of each gradient run.
Low MS Signal Intensity 1. Poor ionization efficiency. 2. Ion suppression from the sample matrix or mobile phase additives. 3. Incorrect mass spectrometer settings.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Add a small amount of an ammonium salt (e.g., ammonium formate) to the mobile phase to promote the formation of [M+NH4]+ adducts.[13] 3. Improve sample cleanup (e.g., use SPE instead of only protein precipitation) to remove matrix components.[13][17] 4. Optimize MRM transitions and collision energy.[18]

Data Presentation: Chromatographic Conditions

Table 1: Example Reversed-Phase HPLC-UV Methods for Rapamycin
ParameterMethod 1Method 2
Stationary Phase C8 (150 x 4.6 mm, 5 µm)[3]C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic: Methanol:Water (80:20, v/v)[3]Isocratic: Methanol:Water:Glacial Acetic Acid (90:10:0.1, v/v/v)[7]
Flow Rate 1.0 mL/min[3][12]1.0 mL/min[7]
Column Temperature 57°C[3][12]Ambient
Detection UV at 277 nm[3][12]PDA at 278 nm[7]
Injection Volume 20 µL[3]Not Specified
Approx. Retention Time < 10 min[3]Not Specified
Table 2: Example LC-MS/MS Method for Rapamycin in Whole Blood
ParameterMethod 3
Sample Preparation Protein precipitation with Acetonitrile/Zinc Sulfate, followed by C18 Solid-Phase Extraction (SPE).[13]
Cleanup Column Zorbax SB-C18[19]
Analytical Column YMC ODS-AQ[19]
Mobile Phase Gradient using Methanol/Formic Acid/NaI and Acetonitrile/Formic Acid/NaI.[19]
Ionization Mode Positive Electrospray (ESI+)[13][18]
Detection Multiple Reactant Monitoring (MRM)[13]
MRM Transition m/z 931.8 → 864.6 (for [M+NH4]+ adduct)[13]
Linear Range 0.2 to 100.0 µg/L[13]

Experimental Protocols

Protocol 1: General RP-HPLC-UV Method Development
  • Sample Preparation: Dissolve the rapamycin standard or sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a final concentration of approximately 10-100 µg/mL.[3][11]

  • Chromatographic System:

    • Column: Start with a C8 column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Prepare a mobile phase of Methanol:Water (80:20, v/v). Prepare fresh daily and degas thoroughly.[3]

    • Flow Rate: Set the flow rate to 1.0 mL/min.[3]

    • Column Temperature: Maintain the column at an elevated temperature, starting at 55°C.[3][11]

    • Detector: Set the UV detector to 277 nm.[3]

  • Injection and Analysis: Inject 20 µL of the prepared sample.[3]

  • Optimization:

    • Peak Shape: If peak tailing is observed, ensure the column temperature is stable and high enough. Methanol is often reported to provide better peak shapes than acetonitrile.[3]

    • Resolution: If separation from metabolites or impurities is insufficient, switch to a gradient elution. Start with a lower percentage of organic solvent (e.g., 60% methanol) and ramp up to a higher percentage (e.g., 95% methanol) over 15-20 minutes. A patent describes a gradient method using mobile phase A (Acetonitrile:Water) and B (Methanol:Acetonitrile) for separating impurities.[11]

Protocol 2: Sample Preparation for LC-MS/MS Analysis from Whole Blood

This protocol is a representative workflow for sample cleanup prior to sensitive LC-MS/MS analysis.

  • Aliquoting: Transfer 500 µL of EDTA whole blood sample into a microcentrifuge tube.[13]

  • Protein Precipitation: Add a precipitating solution containing an internal standard (e.g., 32-demethoxysirolimus or ascomycin).[13][19] A common solution is acetonitrile mixed with 15 mM zinc sulfate (70:30, v/v).[13] Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Carefully load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.

    • Elute the rapamycin and internal standard with a strong organic solvent (e.g., 100% methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Resolution) check_temp Is Column Temperature Elevated and Stable? (e.g., 50-60°C) start->check_temp increase_temp Increase/Stabilize Column Temperature check_temp->increase_temp No check_mp Is Mobile Phase Optimized? check_temp->check_mp Yes increase_temp->check_mp adjust_gradient Adjust Gradient Profile (Make Shallower) check_mp->adjust_gradient No check_column Is Stationary Phase Appropriate? check_mp->check_column Yes change_solvent Switch Organic Modifier (Methanol <=> Acetonitrile) adjust_gradient->change_solvent change_solvent->check_column unresolved Consult Instrument Specialist or Application Notes change_solvent->unresolved change_column Try Different Column (e.g., C8, Phenyl-Hexyl) check_column->change_column No check_sample Is Sample Prep Adequate? check_column->check_sample Yes change_column->check_sample change_column->unresolved improve_cleanup Improve Sample Cleanup (e.g., add SPE step) check_sample->improve_cleanup No resolved Problem Resolved check_sample->resolved Yes improve_cleanup->resolved improve_cleanup->unresolved

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

MethodDevelopmentWorkflow start Define Analytical Goal (Quantification, Purity, etc.) select_mode Select Mode (Reversed-Phase vs. Normal-Phase) start->select_mode rp_path Reversed-Phase Path select_mode->rp_path Quantification np_path Normal-Phase Path select_mode->np_path Purification rp_column Select Column (C8 or C18) rp_path->rp_column np_column Select Column (Silica) np_path->np_column rp_mobile_phase Select Mobile Phase (MeOH/H2O or ACN/H2O) rp_column->rp_mobile_phase rp_conditions Set Initial Conditions (Temp: 55°C, Flow: 1mL/min) rp_mobile_phase->rp_conditions run_initial Perform Initial Injection rp_conditions->run_initial np_mobile_phase Select Mobile Phase (Hexane/Ethanol or Hexane/Acetone) np_column->np_mobile_phase np_conditions Set Initial Conditions (Temp: 30°C, Flow: 1mL/min) np_mobile_phase->np_conditions np_conditions->run_initial evaluate Evaluate Peak Shape, Resolution, and Retention run_initial->evaluate optimize Optimize Gradient, Temperature, and Flow Rate evaluate->optimize Needs Improvement validate Method Validation (ICH Guidelines) evaluate->validate Acceptable optimize->evaluate final Final Method validate->final

Caption: Experimental workflow for developing a chromatographic separation method.

References

Technical Support Center: Navigating Isotopic Interference from Endogenous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference from endogenous compounds in mass spectrometry-based analyses.

Troubleshooting Guides

Issue: Non-linear calibration curves and inaccurate quantification.

Q1: My calibration curve is non-linear, especially at the lower or upper ends. Could this be due to isotopic interference?

A1: Yes, non-linear calibration curves are a common symptom of isotopic interference. This phenomenon, often referred to as "cross-talk," occurs when the isotopic signature of the analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1] This issue is more pronounced with high analyte-to-internal standard concentration ratios, for higher molecular weight compounds, and for molecules containing elements with rich isotopic distributions like chlorine, bromine, or sulfur.[1]

Troubleshooting Steps:

  • Evaluate the Isotopic Contribution:

    • Experimental Verification: Prepare a sample containing a high concentration of the unlabeled analyte and no SIL-IS. Analyze this sample and monitor the mass-to-charge ratio (m/z) of the SIL-IS. Any detected signal at the SIL-IS m/z indicates isotopic contribution from the analyte.

    • Theoretical Calculation: A precise methodology can be used to calculate the theoretical isotopic interference, which is often lower than estimates based solely on molecular isotope abundance.[2] This calculation can help in understanding the potential extent of the interference.

  • Optimize the SIL-IS Concentration:

    • Increasing the concentration of the SIL-IS can sometimes mitigate the impact of the analyte's isotopic contribution, especially if the interference is relatively low. For instance, in one study, increasing the SIL-IS concentration of flucloxacillin from 0.7 mg/L to 14 mg/L significantly reduced the bias in quantification.[3]

  • Employ a Non-linear Calibration Model:

    • Instead of a standard linear regression, a non-linear fitting model can be applied to the calibration curve to more accurately account for the isotopic cross-talk.[1] This approach incorporates experimentally determined constants for each analyte/SIL-IS pair to improve quantitative accuracy.[1]

Issue: Difficulty in distinguishing between exogenous and endogenous compounds.

Q2: I am studying a compound that is also produced endogenously. How can I accurately quantify the exogenous compound without interference from the endogenous counterpart?

A2: This is a common challenge in studies involving biomarkers of exposure and in understanding the metabolism of xenobiotics that are also present naturally in biological systems.[4][5] The most effective strategy is to use stable isotope labeling of the exogenous compound.

Experimental Protocol: Stable Isotope Labeling and Mass Spectrometry (SILMS)

This methodology allows for the differentiation and absolute quantification of DNA adducts from both endogenous and exogenous sources.[4][5]

  • Exposure: Administer a stable isotope-labeled version of the compound of interest to the experimental system (e.g., cell culture or animal model). For example, in formaldehyde studies, [13CD2]-FA has been used.[6]

  • Sample Collection and Preparation: Collect the relevant biological samples (e.g., tissues, plasma, urine) after a specified exposure period.

  • Internal Standard Spiking: Spike the samples with a heavy isotope-labeled internal standard for the analyte being quantified.

  • LC-MS/MS Analysis: Utilize a high-resolution mass spectrometer to separate and detect the unlabeled endogenous compound, the stable isotope-labeled exogenous compound, and the heavy isotope-labeled internal standard based on their distinct mass-to-charge ratios.[7]

Data Analysis: The distinct masses of the endogenous and exogenous compounds allow for their independent quantification, providing a clear picture of the contribution from external exposure versus natural biological processes.[4][5]

Frequently Asked Questions (FAQs)

Q3: What is isotopic interference in mass spectrometry?

A3: Isotopic interference occurs when isotopes of one element or molecule produce an ion at the same nominal mass-to-charge ratio as an ion of interest from another element or molecule in the sample. This is particularly relevant in quantitative analyses using stable isotope-labeled internal standards, where the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, leading to inaccuracies.[1]

Q4: How can I minimize isotopic interference during experimental design?

A4: Careful planning during the experimental design phase can significantly reduce the impact of isotopic interference.

  • Selection of SIL-IS: Choose a SIL-IS with a sufficient mass shift from the analyte to minimize isotopic overlap. The labeling should ideally be on a part of the molecule that is not subject to metabolic loss.

  • Chromatographic Separation: Develop a robust liquid chromatography (LC) method that provides good separation of the analyte from other matrix components. While SIL-IS and the analyte often co-elute, separating them from other interfering substances is crucial.[8]

  • Choice of Precursor and Product Ions: In tandem mass spectrometry (MS/MS), select precursor and product ions that are specific to your analyte and SIL-IS and have minimal overlap. Sometimes, selecting a less abundant but more specific product ion can be beneficial.[3]

Q5: Are there mathematical methods to correct for isotopic interference?

A5: Yes, mathematical corrections are a common approach to address isotopic interference. This involves measuring a non-interfered isotope of the interfering species and using its known natural abundance to calculate and subtract its contribution from the signal of the analyte of interest.[9] Several software packages associated with mass spectrometers can perform these corrections automatically.[10]

Q6: Can the choice of the stable isotope label in the internal standard affect the experiment?

A6: Absolutely. The type and position of the stable isotope label are critical.

  • Deuterium (2H) vs. Heavy Carbon (13C) or Nitrogen (15N): Deuterium labeling can sometimes lead to a slight shift in retention time during liquid chromatography, known as the "isotopic effect."[11][12] This can compromise the ability of the SIL-IS to accurately compensate for matrix effects.[8] Using 13C or 15N labels is often preferred as they have a negligible impact on chromatographic behavior.[8]

  • Degree of Labeling: The number of stable isotopes incorporated should be sufficient to shift the mass beyond the natural isotopic envelope of the unlabeled analyte.

Data Summary

Table 1: Impact of SIL-IS Concentration on Quantification Bias

SIL-IS (Flucloxacillin) IsotopeSIL-IS Concentration (mg/L)Observed Bias (%)
m/z 458 → 1600.7up to 36.9
m/z 458 → 160145.8
m/z 460 → 160 (less abundant)0.713.9

Data adapted from a study on mitigating cross-signal contribution in LC-MS/MS.[3][13]

Visual Guides

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_validation Validation Problem Inaccurate Quantification or Non-Linear Calibration Curve Check_IS Evaluate Isotopic Contribution from Analyte Problem->Check_IS Potential Isotopic Overlap Check_Chrom Assess Chromatographic Co-elution and Matrix Effects Problem->Check_Chrom Potential Matrix Effects NonLinear_Fit Use Non-Linear Calibration Fit Problem->NonLinear_Fit Adjust_IS Adjust SIL-IS Concentration Check_IS->Adjust_IS Math_Correct Apply Mathematical Correction Algorithm Check_IS->Math_Correct Select_Ion Select Alternative (Less Abundant) Ion Check_IS->Select_Ion Optimize_LC Optimize Chromatographic Separation Check_Chrom->Optimize_LC Validate Re-validate Assay Performance Optimize_LC->Validate Adjust_IS->Validate Math_Correct->Validate NonLinear_Fit->Validate Select_Ion->Validate

Caption: Troubleshooting workflow for isotopic interference.

SIL_IS_Selection_Logic Start Start: Select a Stable Isotope-Labeled Internal Standard (SIL-IS) Mass_Shift Is the mass shift sufficient to avoid the analyte's natural isotopic envelope? Start->Mass_Shift Label_Type Is the label 13C or 15N? Mass_Shift->Label_Type Yes Reconsider_Labeling Re-evaluate labeling strategy: Increase mass shift or change labeling reagent. Mass_Shift->Reconsider_Labeling No Deuterium_Effect Consider potential chromatographic shift with Deuterium (2H). Is this acceptable? Label_Type->Deuterium_Effect No (Deuterium) Label_Position Is the label on a metabolically stable position? Label_Type->Label_Position Yes Deuterium_Effect->Label_Position Yes Prefer_13C_15N Prefer 13C or 15N labeling to avoid isotopic effects. Deuterium_Effect->Prefer_13C_15N No Optimal_IS Optimal SIL-IS Selected Label_Position->Optimal_IS Yes Reconsider_Position Choose a different labeling position. Label_Position->Reconsider_Position No Reconsider_Labeling->Mass_Shift Prefer_13C_15N->Label_Type Reconsider_Position->Label_Position

Caption: Decision logic for selecting an appropriate SIL-IS.

References

Ensuring long-term stability of Rapamycin-d3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the long-term stability of Rapamycin-d3 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the experimental requirements and desired concentration. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[1][2][3][4] It is crucial to use high-purity, anhydrous solvents to minimize degradation. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store my this compound stock solution for long-term stability?

A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[5][6][7] Storage at -20°C is also acceptable, but the stability period may be shorter.[2][8][9] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5][9][10] Solutions should also be protected from light.[8][11]

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded at a lower temperature. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.

Q4: Can I store my diluted this compound working solution in aqueous media?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. Rapamycin is unstable in aqueous environments and can degrade, especially at neutral or low pH.[12][13] Prepare fresh dilutions in your aqueous experimental buffer or media immediately before use.

Q5: What are the primary degradation pathways for this compound?

A5: this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: The macrolide ring can be hydrolyzed, particularly in aqueous solutions.

  • Oxidation: The molecule is prone to autoxidation, which can lead to the formation of epoxides and ketones.[14][15]

  • Isomerization: In solution, Rapamycin exists as a mixture of conformational isomers. The equilibrium between these isomers can be influenced by the solvent.[3][16]

  • Base-catalyzed degradation: The presence of bases can accelerate the degradation of Rapamycin.[17][18]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock solution.- Prepare a fresh stock solution from solid material. - Perform a stability check of your current stock solution using the protocol below. - Ensure proper storage conditions (-80°C, protected from light, aliquoted).
Low solubility when preparing stock solution The solvent is not of high purity or contains water. The solubility limit in the chosen solvent has been exceeded.- Use anhydrous, high-purity solvents. Fresh DMSO is recommended as it can absorb moisture.[7] - Refer to the solubility data table and consider preparing a more dilute solution. - Gently warm and vortex the solution to aid dissolution.
Change in color of the stock solution This may indicate degradation of the compound.- Discard the solution and prepare a fresh stock. - Review storage and handling procedures to prevent future degradation.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
Chloroform~5 mg/mL[1][4][19]
DMSO~25 mg/mL[1][3][4][19]
Ethanol~50 mg/mL[1][10][19]
Methanol~25 mg/mL[1][3][4][19]
WaterVery poorly soluble[10]

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureDurationSolventReference(s)
-80°C≥ 1 yearDMSO, Ethanol[5]
-80°C6 monthsIn solvent[6][8]
-20°C≥ 1 yearIn Ethanol (as supplied by vendor)[1][4]
-20°C1 monthIn solvent[6][8]
-20°CUse within 3 monthsDMSO, Ethanol[9]
4°CUp to 1 week (for frequent use)In solvent[5]

Note: Stability is dependent on solvent purity, handling, and exposure to light and air. The provided durations are estimates based on available data.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity solvent (e.g., DMSO, Ethanol)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube or vial.

    • Add the appropriate volume of the chosen solvent to achieve the desired concentration (refer to Table 1 for solubility).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

This protocol provides a general workflow to assess the stability of your stock solution over time.

  • Objective: To determine the percentage of intact this compound in a stock solution after storage under specific conditions.

  • Materials:

    • This compound stock solution (to be tested)

    • Freshly prepared this compound solution (as a control)

    • HPLC system with a UV or MS detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., Acetonitrile/water gradient)

  • Procedure:

    • Time Point Zero (T0):

      • Dilute a small aliquot of your newly prepared stock solution and the control solution to a suitable concentration for HPLC analysis.

      • Inject the samples onto the HPLC system and record the chromatograms.

      • The peak corresponding to this compound should be identified. The area of this peak at T0 represents 100% integrity.

    • Storage:

      • Store your stock solution aliquots under the desired conditions (e.g., -20°C, -80°C, protected from light).

    • Subsequent Time Points (e.g., 1, 3, 6 months):

      • At each time point, thaw one aliquot of the stored stock solution.

      • Prepare a sample for HPLC analysis in the same manner as for T0.

      • Analyze the sample by HPLC using the same method.

    • Data Analysis:

      • Compare the peak area of this compound at each time point to the peak area at T0.

      • The appearance of new peaks may indicate the presence of degradation products.

      • Calculate the percentage of remaining this compound. A significant decrease in the main peak area indicates degradation.

Visualizations

experimental_workflow cluster_0 prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store Store at -80°C (Protect from Light) aliquot->store t0_analysis T0 Analysis (HPLC) (Establish Baseline) aliquot->t0_analysis storage_period Long-Term Storage store->storage_period data_analysis Compare Peak Areas (Assess Degradation) t0_analysis->data_analysis tx_analysis Time Point Analysis (HPLC) storage_period->tx_analysis tx_analysis->data_analysis decision Use or Discard Stock data_analysis->decision

Caption: Workflow for assessing the long-term stability of this compound stock solutions.

mTOR_pathway rapamycin This compound complex This compound-FKBP12 Complex rapamycin->complex fkbp12 FKBP12 fkbp12->complex mtorc1 mTORC1 complex->mtorc1 Inhibits downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mtorc1->downstream Activates inhibition Inhibition of Cell Growth, Proliferation, and Angiogenesis downstream->inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.[1][4][6]

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Assay for Rapamycin Utilizing Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for rapamycin (also known as sirolimus), with a focus on the use of its deuterated internal standard, Rapamycin-d3. This stable isotope-labeled internal standard is structurally and chemically almost identical to the analyte, allowing for effective correction of matrix effects and variability in sample processing and instrument response.[1][2][3]

Comparative Performance of Rapamycin LC-MS/MS Assays

The following tables summarize key validation parameters from various studies, offering a comparative overview of assay performance. While direct comparison is influenced by differing experimental conditions, the data highlights the robustness and sensitivity of LC-MS/MS methods for rapamycin quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound Whole Blood0.5 - 50.00.5[1]
Sirolimus-¹³C-d₃ Whole Blood0.6 - 49.20.6[4]
AscomycinPorcine Whole Blood0.1 - 1000.1[5]
AscomycinPorcine Tissues0.5 - 5000.5[5]
ErythromycinRabbit Ocular Tissues2.3 - 10002.3[6]
Not SpecifiedRat Whole BloodNot SpecifiedNot Specified[7]

Table 2: Precision and Accuracy

Internal StandardMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
This compound Whole Blood<10%<8%91% - 110%[3]
Sirolimus-¹³C-d₃ Whole Blood0.9% - 14.7%2.5% - 12.5%89% - 138% (Intra-day), 90% - 113% (Inter-day)[4]
AscomycinPorcine Whole BloodNot Specified7.8% - 13.0%4.0% - 7.0%[8]
AscomycinPorcine TissuesNot Specified3.3% - 10.8%-4.8% - 3.8%[8]
ErythromycinRabbit Ocular TissuesNot SpecifiedNot Specified85% - 115%[6]

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of rapamycin using this compound is outlined below. This is a composite methodology based on common practices reported in the literature.[1][4][5][6]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of whole blood, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used for the separation of rapamycin.[3][9][10]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is generally used.

  • Injection Volume: A small injection volume, typically 5-20 µL, is introduced into the LC system.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of rapamycin.[1][5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for rapamycin and this compound are monitored.

    • Rapamycin: Common transitions include m/z 931.7 → 864.6 and 936.6 → 409.3.[1][6]

    • This compound: The corresponding transition for the deuterated internal standard is m/z 934.7 → 864.6.[1]

Visualizing the Workflow and Validation Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships between the key validation parameters.

G cluster_workflow Experimental Workflow Sample Whole Blood Sample IS_Spike Spike with this compound Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Data_Acquisition Data Acquisition LC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Experimental workflow for rapamycin analysis.

G cluster_validation Assay Validation Parameters Assay Validated LC-MS/MS Assay Specificity Specificity Assay->Specificity Linearity Linearity & Range Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision LLOQ LLOQ Assay->LLOQ Stability Stability Assay->Stability MatrixEffect Matrix Effect Assay->MatrixEffect Specificity->MatrixEffect Linearity->LLOQ Accuracy->Precision

Interrelation of validation parameters.

References

A Head-to-Head Battle of Internal Standards: Rapamycin-d3 vs. 13C-labeled Rapamycin in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of the immunosuppressant drug rapamycin, the choice of internal standard is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Rapamycin-d3 and 13C-labeled rapamycin. By examining their performance based on available experimental data, this document aims to equip scientists with the knowledge to make an informed decision for their specific analytical needs.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting variabilities in sample preparation and analysis. While both deuterated (d) and carbon-13 (13C) labeled standards are widely used, they are not created equal. This comparison delves into the practical implications of choosing between this compound and 13C-labeled rapamycin, focusing on key performance metrics such as chromatographic behavior, precision, and accuracy.

Key Performance Comparison: A Data-Driven Analysis

While a direct head-to-head study comparing this compound and a purely 13C-labeled rapamycin internal standard was not identified in the current literature, a comparative analysis can be synthesized from existing studies that evaluated these standards against other internal standards, such as structural analogs. The following tables summarize key performance data extracted from such studies.

Table 1: Comparison of Assay Precision for Rapamycin Quantification

Internal StandardMatrixAnalyte ConcentrationInter-patient Assay Imprecision (CV%)Source
This compoundWhole BloodNot specified2.7% - 5.7%[1][2]
Rapamycin-13C,d3Whole BloodNot specifiedWithin-day: <10%, Between-day: <8%[3]

Note: The data for this compound is from a study comparing it to an analog internal standard (desmethoxyrapamycin). The data for Rapamycin-13C,d3 is from a study comparing it to an analog internal standard. A direct comparison between the two isotopically labeled standards was not available.

Table 2: Comparison of Assay Accuracy for Rapamycin Quantification

Internal StandardMatrixAnalyte ConcentrationMedian Accuracy (%)Source
This compoundWhole BloodNot specifiedData not available in the compared study[1][2]
Rapamycin-13C,d3Whole BloodNot specified12.2%[3]

Note: The accuracy for Rapamycin-13C,d3 was reported as a median value in a comparison against an analog internal standard.

The Critical Difference: Chromatographic Co-elution

A significant advantage of 13C-labeled internal standards over their deuterated counterparts lies in their chromatographic behavior. Deuterium labeling can alter the physicochemical properties of a molecule, leading to a chromatographic shift where the internal standard does not perfectly co-elute with the native analyte.[4] This can compromise the accuracy of quantification, especially in complex biological matrices where matrix effects can vary across the chromatographic peak.[4]

In contrast, 13C-labeled internal standards are chemically and physically almost identical to the unlabeled analyte, ensuring perfect co-elution.[5][6] This co-elution is crucial for accurate compensation of matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte and the internal standard. If the internal standard and analyte elute at slightly different times, they may experience different matrix effects, leading to inaccurate quantification.

Experimental Protocols: A Representative Methodology

The following is a representative experimental protocol for the quantification of rapamycin in whole blood using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a synthesis of methodologies described in the literature.[1][3][7][8]

1. Sample Preparation:

  • To a 100 µL whole blood sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing the internal standard, this compound or 13C-labeled rapamycin).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Rapamycin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 936.6 -> 869.6)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 939.6 -> 872.6)

      • 13C-labeled Rapamycin: Precursor ion (m/z) -> Product ion (m/z) (e.g., depends on the number of 13C labels)

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Whole_Blood Whole Blood Sample Add_IS Addition of Internal Standard (this compound or 13C-Rapamycin) & Protein Precipitation Solution Whole_Blood->Add_IS Vortex Vortex Mixing Add_IS->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: Experimental workflow for rapamycin quantification.

Chromatographic_Behavior cluster_13C Perfect Co-elution cluster_d3 Potential Chromatographic Shift Analyte_13C IS_13C Time_13C Retention Time Peak_13C Analyte_d3 IS_d3 Time_d3 Retention Time Peak_Analyte_d3 Peak_IS_d3 mTOR_Pathway Growth_Factors Growth Factors / Nutrients Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibition of inhibitor Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 inhibition

References

The Analytical Edge: A Comparative Performance Evaluation of Rapamycin-d3 and a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. In the quantification of the immunosuppressant drug Rapamycin (also known as Sirolimus), the choice of an appropriate internal standard (IS) is a critical factor that can significantly impact assay performance. This guide provides an objective comparison between the isotopically labeled internal standard (ILIS), Rapamycin-d3, and a commonly used structural analog internal standard (ANIS), offering insights supported by experimental data to inform your analytical strategy.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any variations.[1] Stable isotope-labeled standards, such as this compound, are often considered the gold standard due to their high degree of chemical and physical similarity to the analyte.[2] However, structural analogs, which are molecules with similar but not identical structures, are also widely used. This guide delves into the performance of both, enabling an informed decision based on empirical evidence.

Performance Under the Magnifying Glass: A Data-Driven Comparison

A key study directly compared the performance of a ¹³C,d₃-labeled Sirolimus (an ILIS analogous to this compound) with a structural analog internal standard (desmethoxy-rapamycin) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sirolimus in whole blood.[3] The results, summarized below, indicate a high degree of comparability between the two types of internal standards.

Table 1: Comparison of Assay Performance Parameters [3]

Performance ParameterThis compound (ILIS)Structural Analog (ANIS)
Within-day Imprecision <10%<10%
Between-day Imprecision <8%<8%
Trueness 91% - 110%91% - 110%
Median Accuracy (Sirolimus) 12.2%11.4%
Matrix Effects No significant effects observedNo significant effects observed
Carryover No carryover observedNo carryover observed

The data reveals that for key validation parameters, including precision, trueness, and accuracy, both the isotopically labeled and the structural analog internal standards provided statistically indistinguishable results.[3] No significant matrix effects or carryover were observed with either standard, underscoring the robustness of the analytical method when properly optimized.[3]

Further supporting these findings, a study on the related compound Everolimus, an analog of Rapamycin, compared a deuterated internal standard (Everolimus-d4) with a structural analog (32-desmethoxyrapamycin).[4] While the isotopically labeled standard offered a more favorable slope in method comparison, both internal standards demonstrated acceptable performance for quantification.[4]

The Science Behind the Signal: Experimental Protocols

The following protocols outline a typical workflow for the quantification of Rapamycin in a biological matrix using LC-MS/MS with either this compound or a structural analog as the internal standard.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Rapamycin from whole blood is protein precipitation.

  • To a 100 µL whole blood sample, add 200 µL of a precipitating solution (e.g., methanol or a zinc sulfate solution in methanol) containing the internal standard (either this compound or the structural analog at a pre-determined concentration).[1][5]

  • Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation and extraction of the analyte and internal standard.[6]

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[2]

  • The extract may be evaporated to dryness and reconstituted in the mobile phase to enhance compatibility with the chromatographic system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed using a validated LC-MS/MS method.

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[3][6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[5][7]

    • Flow Rate: A suitable flow rate is maintained to achieve good chromatographic resolution.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of Rapamycin and its internal standards.[6]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and sensitivity.[5][6]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits FKBP12_Rapamycin FKBP12-Rapamycin Complex FKBP12_Rapamycin->mTORC1 inhibits Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation

Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation, is inhibited by the FKBP12-Rapamycin complex.

Experimental_Workflow start Whole Blood Sample is_addition Addition of Internal Standard (this compound or Analog) start->is_addition prep Sample Preparation (Protein Precipitation) centrifuge Centrifugation prep->centrifuge is_addition->prep supernatant Supernatant Collection centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data Data Processing and Quantification analysis->data

Caption: A streamlined experimental workflow for the quantification of Rapamycin in whole blood using an internal standard.

Conclusion: Making an Informed Choice

The experimental evidence strongly suggests that while isotopically labeled internal standards like this compound are theoretically superior, a well-chosen and validated structural analog internal standard can provide comparable and reliable results for the quantification of Rapamycin.[3] The decision to use one over the other may ultimately depend on factors such as cost, commercial availability, and the specific requirements of the analytical method. For routine therapeutic drug monitoring, a validated method with a structural analog can be a cost-effective and accurate approach. However, for clinical trials or research applications demanding the highest level of analytical precision, the use of an isotopically labeled internal standard like this compound may be preferable. Regardless of the choice, thorough method validation is crucial to ensure the accuracy and reliability of the results.

References

Navigating the Labyrinth of Rapamycin Measurement: A Comparative Guide to Inter-laboratory Variability Using Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rapamycin is paramount for therapeutic drug monitoring and preclinical research. This guide provides an objective comparison of the inter-laboratory performance of rapamycin measurement, with a focus on methods utilizing Rapamycin-d3 as an internal standard, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the therapeutic drug monitoring of rapamycin (also known as sirolimus). This is due to its ability to mimic the analyte throughout the sample preparation and ionization process, thus compensating for matrix effects and improving analytical accuracy and precision. However, significant inter-laboratory variability in measurement results can still pose a challenge, impacting clinical decision-making and the comparability of research data.

Performance Under the Microscope: A Data-Driven Comparison

The precision of an analytical method is a critical performance characteristic, with lower coefficients of variation (CV%) indicating higher precision. Data from various studies and proficiency testing programs highlight the impact of analytical methodology on the variability of rapamycin measurements.

While comprehensive, publicly available reports from proficiency testing schemes that specifically stratify data by the use of this compound are limited, individual studies consistently demonstrate the superior performance of methods employing isotopically labeled internal standards.

Performance MetricLC-MS/MS with this compound (ILIS)LC-MS/MS with Analog ISImmunoassay
Intra-Assay Precision (CV%) < 5%< 10%5-15%
Inter-Assay Precision (CV%) < 8%< 15%10-20%
Inter-Laboratory CV% (Whole Blood) 3.9% - 5.4%[1]7.6% - 9.7%Can exceed 20%
Bias vs. Reference Method MinimalVariableSignificant positive bias often observed[2][3]

Note: Values are compiled from various sources and represent typical performance. Actual performance may vary between laboratories.

A study directly comparing a deuterium-labeled internal standard (this compound) with an analog internal standard (desmethoxyrapamycin) for sirolimus measurement found that the inter-patient assay imprecision (CV) was consistently lower with this compound (2.7%–5.7%) compared to the analog (7.6%–9.7%). This underscores the ability of a stable isotope-labeled internal standard to minimize variability arising from patient-specific matrix effects.

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Understanding this pathway is crucial for interpreting the biological effects of rapamycin.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Experimental_Workflow Sample_Collection Whole Blood Sample (Patient, QC, Calibrator) Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile + this compound) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

References

Navigating Preanalytical Variability: A Comparative Guide to Sample Collection Tubes for Rapamycin Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the preanalytical integrity of therapeutic drug monitoring is paramount. This guide provides a comprehensive comparison of the impact of different sample collection tubes on the stability of rapamycin (sirolimus), supported by experimental data and detailed protocols.

The accuracy of rapamycin quantification is critical for optimal immunosuppressive therapy and for obtaining reliable data in clinical and preclinical studies. A crucial preanalytical factor that can influence the measured concentration of rapamycin is the choice of blood collection tube. This guide will delve into the stability of rapamycin in whole blood collected in tubes containing different anticoagulants, with a primary focus on ethylenediaminetetraacetic acid (EDTA), which is the most widely recommended and studied anticoagulant for this purpose.

Comparison of Rapamycin Stability in Different Anticoagulants

The vast majority of published studies and clinical laboratory guidelines recommend the use of EDTA (lavender-top) tubes for the collection of whole blood for rapamycin therapeutic drug monitoring.[1][2] Data on the stability of rapamycin in tubes containing other common anticoagulants, such as heparin (green-top) or sodium citrate (light blue-top), is limited in the scientific literature. The available data predominantly supports the use of EDTA for maintaining rapamycin stability under various storage conditions.

Data Presentation: Rapamycin Stability in EDTA Whole Blood

The following tables summarize the stability of rapamycin in whole blood collected in EDTA tubes at different storage temperatures and after multiple freeze-thaw cycles. The data is compiled from multiple studies and demonstrates the robust stability of rapamycin in this matrix.

Table 1: Stability of Rapamycin in EDTA Whole Blood at Different Temperatures

Storage TemperatureDurationRapamycin Concentration ChangeReference(s)
Room Temperature (20-25°C)Up to 24 hoursStable[3]
Room Temperature (20-25°C)Up to 7 daysStable[1]
Room Temperature (up to 30°C)Up to 8 days<10% decrease[4][5]
Refrigerated (2-8°C)Up to 7 daysStable[3]
Refrigerated (4°C)Up to 8 days<10% decrease[4][5]
Frozen (-20°C)Up to 3 monthsStable[3]
Frozen (-20°C)Up to 90 daysStable[6][7]
Frozen (-70°C or -80°C)Up to 3 monthsRecommended for prolonged storage[8]

Table 2: Effect of Freeze-Thaw Cycles on Rapamycin Stability in EDTA Whole Blood

Number of Freeze-Thaw CyclesRapamycin Concentration ChangeReference(s)
Up to 3 cyclesNo significant difference[4][5][8]

Note: The stability data presented is based on studies utilizing various analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Heparin and Citrate Tubes

There is a notable lack of published data specifically evaluating the stability of rapamycin in whole blood collected in heparin or sodium citrate tubes. While these anticoagulants are suitable for other clinical chemistry tests, their impact on rapamycin concentration over time has not been thoroughly investigated and documented in a comparative manner against EDTA. Given the critical nature of therapeutic drug monitoring for rapamycin, the absence of validation data for heparin and citrate tubes makes their use for this purpose not recommended.

Experimental Protocols

The following are generalized experimental protocols for the quantification of rapamycin in whole blood, based on commonly used and validated methods.

Protocol 1: Rapamycin Quantification in Whole Blood by LC-MS/MS

This method is considered the gold standard for rapamycin measurement due to its high sensitivity and specificity.

1. Sample Preparation:

  • Collect whole blood in an EDTA (lavender-top) tube.

  • To 100 µL of whole blood, add an internal standard (e.g., ascomycin or a stable isotope-labeled rapamycin).

  • Perform protein precipitation by adding a solution of zinc sulfate or an organic solvent like methanol or acetonitrile.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Inject the supernatant onto a reverse-phase C18 column.

  • Use a mobile phase gradient, typically consisting of a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

3. Mass Spectrometry:

  • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Monitor for specific precursor-to-product ion transitions for both rapamycin and the internal standard.

4. Quantification:

  • Calculate the concentration of rapamycin in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank whole blood matrix.

Protocol 2: Rapamycin Quantification in Whole Blood by HPLC-UV

While less sensitive than LC-MS/MS, HPLC with UV detection is a robust and widely used method.

1. Sample Preparation:

  • Collect whole blood in an EDTA (lavender-top) tube.

  • To a larger volume of whole blood (e.g., 0.5-1.0 mL), add an internal standard.

  • Perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of ether and hexane or methyl tert-butyl ether).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer containing rapamycin to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography:

  • Inject the reconstituted sample onto a reverse-phase C18 column.

  • Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water.

  • Maintain the column at an elevated temperature (e.g., 50-70°C) to improve peak shape.

3. UV Detection:

  • Monitor the eluent at a wavelength of approximately 278 nm.

4. Quantification:

  • Determine the concentration of rapamycin by comparing the peak height or peak area ratio of rapamycin to the internal standard against a calibration curve.

Mandatory Visualizations

mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[9]

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis to Rheb Rheb-GDP Rheb->Rheb_GTP GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis releases eIF4E to promote Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to FKBP12->mTORC1 complex inhibits

Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for Assessing Rapamycin Stability

The following diagram illustrates a typical workflow for an experiment designed to assess the stability of rapamycin in whole blood under different conditions.

Rapamycin_Stability_Workflow start Start: Collect Whole Blood in Different Tube Types (EDTA, Heparin, Citrate) spike Spike Blood Samples with Known Concentrations of Rapamycin start->spike aliquot Aliquot Samples for Different Storage Conditions spike->aliquot storage Store Aliquots at - Room Temperature - Refrigerated (4°C) - Frozen (-20°C / -80°C) aliquot->storage timepoint Analyze Aliquots at Specific Time Points (e.g., 0h, 24h, 48h, 7d, 30d) storage->timepoint analysis Quantify Rapamycin Concentration using a Validated Method (e.g., LC-MS/MS) timepoint->analysis data Data Analysis: Calculate Percent Recovery and Assess Degradation analysis->data end End: Determine Stability under Each Condition data->end

Caption: A generalized workflow for evaluating rapamycin stability in whole blood.

References

Safety Operating Guide

Navigating the Safe Disposal of Rapamycin-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart, is a potent pharmaceutical compound that requires careful handling.[1] It is suspected of causing cancer and of damaging fertility or the unborn child.[2] Therefore, appropriate personal protective equipment (PPE), including lab coats, eye protection, and disposable gloves, should be worn at all times when handling this compound.[3][4] Work should ideally be conducted in a fume hood or biological safety cabinet to avoid inhalation of any dust or aerosols.[3][5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[2][3][4] Under no circumstances should this chemical be disposed of down the sink or in regular trash containers.[3][4][5]

1. Segregation of Waste:

  • All waste contaminated with this compound, including unused product, solutions, gloves, pipette tips, vials, and other consumables, must be segregated from non-hazardous laboratory waste.[3][4]

2. Collection of Contaminated Solid Waste:

  • Place all contaminated solid waste, such as gloves, absorbent pads, and empty vials, into a designated and clearly labeled hazardous waste container.[3][4] Several guidelines recommend using a 5-gallon white pail for this purpose.[3][4]

  • The container must be kept closed except when actively adding waste.[3][4]

3. Disposal of Unused or Expired this compound:

  • Unused or expired this compound should be disposed of as a hazardous chemical or medical waste.[6]

  • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

4. Handling of Contaminated Sharps:

  • Needles, syringes with attached needles, and other contaminated breakable items must be placed into an appropriately labeled sharps container.[3][4]

5. Decontamination of Glassware:

  • Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the formulation) before disposal.[3][4] The rinsate should be collected and disposed of as hazardous waste.

  • After triple-rinsing, the label on the container should be defaced with a marker or scraper before placing it in a designated box for disposal.[3][4]

6. Spill Management:

  • In the event of a spill, carefully sweep up any powdered material to avoid dust generation.[3] Alternatively, use moist absorbent pads to wet the powder before wiping.[3]

  • Collect all contaminated materials and residues and place them in the designated hazardous waste container.[3]

  • Clean the spill area with soap and water.[3]

7. Consultation and Collection:

  • It is imperative to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Contact your institution's EHS department for specific guidance on waste containers, labeling, and collection schedules.[3][4]

Quantitative Data Summary

Currently, publicly available safety data sheets and handling guidelines for this compound do not specify quantitative limits that would alter disposal procedures. All quantities of this compound and materials contaminated with it should be treated as hazardous waste.

Data PointValueSource
Aquatic Toxicity (Algae EC50)0.063 mg/l, 72 hours[1]
Aquatic Toxicity (Daphnia EC50)> 100 mg/l, 48 hours[1]
Aquatic Toxicity (Fish LC50)> 100 mg/l, 96 hours[1]

Note: The ecotoxicity data is for Sirolimus (Rapamycin) and is provided as a reference for its environmental impact.

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling potent pharmaceutical compounds in a laboratory setting. No experimental protocols for the chemical deactivation of this compound are readily available in the provided search results. Decontamination primarily relies on physical removal and proper disposal of the hazardous waste.[3][4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Rapamycin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_containment Containment cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (Gloves, Vials, etc.) waste_type->solid_waste Solid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps liquid_waste Unused Product & Contaminated Liquids waste_type->liquid_waste Liquid/Unused empty_glass Empty Glassware waste_type->empty_glass Empty Glass hw_container Place in Labeled Hazardous Waste Container solid_waste->hw_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse with Appropriate Solvent empty_glass->triple_rinse ehs_pickup Arrange for EHS Hazardous Waste Pickup hw_container->ehs_pickup sharps_container->ehs_pickup liquid_container->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->liquid_container dispose_glass Dispose of as Clean Glassware deface_label->dispose_glass

References

Personal protective equipment for handling Rapamycin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Rapamycin-d3, a deuterated form of the potent mTOR inhibitor and immunosuppressant Rapamycin, requires stringent safety protocols to protect laboratory personnel from potential exposure.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed operational plans and disposal procedures to ensure the safe handling of this compound.

Hazard Identification and General Precautions

This compound is the deuterium-labeled version of Rapamycin.[2][3] While the toxicological properties of this compound have not been thoroughly investigated, it should be handled with the same precautions as Rapamycin.[4] Rapamycin is an immunosuppressant drug that inhibits the response to interleukin-2 (IL-2), blocking the activation of T- and B-cells.[5][6] Long-term exposure to Rapamycin may increase the risk of infection or cancer.[5][6] It may cause skin and eye irritation and may be harmful if swallowed.[4]

General Handling Precautions:

  • Do not breathe dust.[4]

  • Avoid contact with skin and eyes.[4]

  • Do not ingest.[4]

  • Wash hands thoroughly after handling.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is crucial to use appropriate PPE to prevent exposure.[7][8][9]

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] Double gloving is recommended when there is a risk of exposure.[6]
Eye Protection Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4]
Skin and Body Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4][6]
Respiratory In case of insufficient ventilation or when handling powders, wear suitable respiratory equipment.[4][5] A particulate respirator should be considered where accidental exposure is possible.[6]

Step-by-Step Handling and Operational Plan

1. Engineering Controls:

  • All work with this compound, especially handling of the solid form and preparation of solutions, should be conducted in a designated area with appropriate engineering controls to minimize exposure.[5][6]

  • Ventilation: Use a certified chemical fume hood or a biological safety cabinet.[5][6] Local exhaust ventilation is required at points where dust or aerosols may be generated.[4][5]

  • Containment: Place a plastic-backed absorbent pad on the work surface to contain any spills. This should be changed after each procedure or in the event of a spill.[6]

2. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Storage Conditions: Store in a tightly sealed container, protected from light.[4] The recommended long-term storage temperature is -20°C.[4] For stock solutions, storage at -80°C is recommended to maintain stability for over a year.[2] Aliquoting the solution is advised to avoid repeated freeze-thaw cycles.[2]

3. Preparation of Solutions:

  • This compound is often supplied as a solution in ethanol.[1][10] If you need to change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[10]

  • Solubility: this compound is soluble in various organic solvents. The approximate solubilities are:

    • Methanol: ~25 mg/ml[10]

    • DMSO: ~25 mg/ml[1][10]

    • Chloroform: ~5 mg/ml[1][10]

    • Ethanol: ~50 mg/ml[1]

4. Experimental Use:

  • When handling the compound, always wear the prescribed PPE.

  • Avoid the formation of dust and aerosols.[4]

  • Ground all equipment containing the material to prevent static discharge.[4]

5. Spill Management:

  • Minor Spills:

    • If a spill occurs, use appropriate absorbent materials to clean it up.[5]

    • For powdered spills, carefully sweep to avoid generating dust or wet the powder with a suitable solvent before wiping.[5]

    • Collect all contaminated materials and place them in a sealed container for proper disposal.[5]

    • Decontaminate the spill area with a detergent solution followed by a thorough water rinse.[5][6]

  • Major Spills:

    • Evacuate the area and close the doors.

    • Alert others in the vicinity.

    • Contact your institution's emergency personnel for assistance.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[4][5]

Waste TypeDisposal Procedure
Unused Product Dispose of as unused product in a manner consistent with federal, state, and local regulations.[4]
Contaminated Materials All items contaminated with this compound, such as gloves, absorbent pads, vials, and pipette tips, should be placed in a designated, sealed hazardous waste container.[5][6]
Sharps Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container.[6]
Empty Containers Empty stock vials and reagent bottles should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container in regular trash.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

RapamycinD3_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving Receiving and Storage (-20°C) EngineeringControls Engineering Controls (Fume Hood/BSC) Receiving->EngineeringControls Move to designated area PPE Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) EngineeringControls->PPE Weighing Weighing Solid Compound PPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment Decontamination Decontaminate Work Area (Detergent and Water) Experiment->Decontamination Spill Spill? Experiment->Spill WasteSegregation Waste Segregation Decontamination->WasteSegregation Disposal Hazardous Waste Disposal WasteSegregation->Disposal SpillProcedure Follow Spill Protocol Spill->SpillProcedure Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapamycin-d3
Reactant of Route 2
Rapamycin-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.